2,2-Bis(chloromethyl)-1,3-dioxolane
Description
The exact mass of the compound 2,2-Bis(chloromethyl)-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Bis(chloromethyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(chloromethyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(chloromethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c6-3-5(4-7)8-1-2-9-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJYNPLJBTVKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299575 | |
| Record name | 2,2-bis(chloromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26271-50-1 | |
| Record name | NSC131448 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-bis(chloromethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Mechanistic Evaluation of 2,2-Bis(chloromethyl)-1,3-dioxolane: A Technical Guide
Executive Overview
2,2-Bis(chloromethyl)-1,3-dioxolane is a highly versatile, bifunctional intermediate widely utilized in polymer chemistry, agrochemical development, and pharmaceutical synthesis. Its academic and industrial importance stems from its two chloromethyl groups, which serve as highly reactive sites for nucleophilic substitution, enabling the introduction of diverse functional groups onto a stable dioxolane scaffold[1]. This technical guide details the core synthetic pathway—the acid-catalyzed ketalization of 1,3-dichloroacetone with ethylene glycol—providing a mechanistic breakdown and a self-validating experimental workflow designed for high yield and purity.
Chemical Rationale & Thermodynamic Dynamics
The synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane relies on the condensation of 1,3-dichloroacetone and ethylene glycol. A key advantage of this specific pathway is the structural symmetry of the precursors. Because ethylene glycol is a symmetrical diol and the two chloromethyl groups of the ketone are attached to the same carbonyl carbon, the resulting dioxolane product is achiral and completely devoid of regioisomers[1]. This symmetry significantly simplifies downstream characterization and purification.
Thermodynamically, the reaction is a classic reversible ketalization. According to Le Chatelier's principle, the equilibrium heavily favors the reactants unless driven forward. To achieve high conversion rates, the continuous removal of the water byproduct is mandatory, typically executed via azeotropic distillation[1].
Mechanistic Pathway
The1 of the 1,3-dioxolane ring proceeds through a well-defined series of cationic intermediates[1]:
-
Electrophilic Activation (Protonation): The Brønsted acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of 1,3-dichloroacetone. This increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack[1].
-
Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiketal intermediate[1].
-
Proton Transfer and Dehydration: A proton is transferred to the original carbonyl oxygen (now a hydroxyl group), converting it into an excellent leaving group (water). The elimination of a water molecule generates a highly reactive, resonance-stabilized oxocarbenium ion[1].
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium carbon in a rapid intramolecular fashion, closing the five-membered ring. Subsequent deprotonation yields the stable 2,2-bis(chloromethyl)-1,3-dioxolane[1].
Reaction mechanism of 2,2-bis(chloromethyl)-1,3-dioxolane synthesis via acid-catalyzed ketalization.
Experimental Protocol: A Self-Validating Workflow
To ensure high yield and reproducibility, the following protocol emphasizes anhydrous conditions and continuous equilibrium shifting. The procedure is designed to be self-validating; the physical collection of water serves as a real-time metric for reaction progress.
Reagents:
-
1,3-Dichloroacetone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)
-
Toluene (Solvent, 5-10 volumes)
Step-by-Step Methodology:
-
Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine 1,3-dichloroacetone, ethylene glycol, PTSA, and toluene. Causality: Toluene is selected because it forms a low-boiling azeotrope with water, enabling its physical removal from the reaction matrix.
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110–115°C). Monitor the collection of water in the Dean-Stark trap. Self-Validation: The reaction is deemed complete when the theoretical volume of water (1.0 eq) is collected in the trap (typically 4–6 hours). If water ceases to collect before the theoretical limit, the reaction has stalled.
-
Quenching: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This step is critical. Neutralizing the PTSA catalyst prevents the acid-catalyzed hydrolysis (reversal of the reaction) of the newly formed dioxolane ring during subsequent aqueous work-up[1].
-
Washing and Drying: Wash the organic layer with brine to remove residual aqueous impurities, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified via vacuum distillation to afford pure 2,2-bis(chloromethyl)-1,3-dioxolane.
Reaction Condition Optimization
Optimizing the synthesis requires careful control of catalysts and reaction conditions to maximize efficiency and yield[1]. The table below summarizes the critical parameters and their mechanistic impact.
| Parameter | Optimized Condition | Mechanistic Rationale | Expected Impact |
| Catalyst | p-Toluenesulfonic acid (PTSA) | Strong organic Brønsted acid; highly soluble in toluene, ensuring homogenous protonation of the carbonyl[1]. | High Conversion (>80%) |
| Solvent | Toluene | Facilitates the continuous removal of water via azeotropic distillation, driving the equilibrium forward. | Essential for Completion |
| Stoichiometry | 1.2 eq Ethylene Glycol | A slight molar excess of the diol pushes the equilibrium towards the ketal product via mass action. | Minimizes Unreacted Ketone |
| Temperature | 110–115°C (Reflux) | Required to maintain the azeotropic distillation of the water-toluene mixture. | Accelerates Kinetics |
References
Sources
Thermodynamic and Kinetic Stability of 2,2-Bis(chloromethyl)-1,3-dioxolane in Aqueous Solutions: An In-Depth Technical Guide
Executive Summary
The rational design of synthetic workflows and drug delivery systems relies heavily on the predictable stability of protecting groups and molecular scaffolds. 2,2-bis(chloromethyl)-1,3-dioxolane (CAS: 26271-50-1) is a highly versatile, bifunctional ketal synthesized from 1,3-dichloroacetone and ethylene glycol. While unsubstituted 1,3-dioxolanes are notoriously labile in aqueous acidic environments, the introduction of two highly electronegative chloromethyl groups fundamentally alters both the thermodynamic equilibrium of ketal formation and the kinetics of its acid-catalyzed hydrolysis.
This whitepaper provides a comprehensive analysis of the thermodynamic and kinetic stability of 2,2-bis(chloromethyl)-1,3-dioxolane in aqueous media. It equips researchers with the mechanistic insights and self-validating experimental protocols required to manipulate this compound in complex synthetic and biological environments.
Mechanistic Causality: Thermodynamics vs. Kinetics
To understand the behavior of 2,2-bis(chloromethyl)-1,3-dioxolane in aqueous solutions, one must decouple its thermodynamic stability (the position of the equilibrium between the ketal and its parent ketone/diol) from its kinetic stability (the activation energy required to break the ketal ring).
Thermodynamic Stability: Electrophilicity Drives Equilibrium
In aqueous solutions, ketalization is a reversible equilibrium. For standard aliphatic ketones (e.g., acetone), the equilibrium heavily favors the ketone and water over the ketal. However, the presence of two strongly electron-withdrawing chlorine atoms in 1,3-dichloroacetone drastically increases the electrophilicity of the carbonyl carbon. This inductive effect (-I) destabilizes the parent ketone, driving the thermodynamic equilibrium strongly toward the formation of the sp³-hybridized ketal [1]. Consequently, 2,2-bis(chloromethyl)-1,3-dioxolane exhibits exceptional thermodynamic stability in aqueous environments compared to its unhalogenated analogs.
Kinetic Stability: Destabilization of the Oxocarbenium Ion
The cleavage of 1,3-dioxolanes proceeds via an A-1 specific acid-catalyzed hydrolysis mechanism [2]. The causality of its kinetic stability is rooted in the transition state of this pathway:
-
Pre-equilibrium Protonation: An acetal oxygen is protonated by a hydronium ion.
-
Rate-Determining Step (RDS): The carbon-oxygen bond cleaves to form an oxocarbenium ion intermediate.
-
Nucleophilic Attack: Water attacks the carbocation, forming a hemiacetal that rapidly collapses into the ketone and diol.
The rate of hydrolysis is entirely dependent on the stability of the oxocarbenium ion. The chloromethyl groups exert a powerful electron-withdrawing inductive effect that severely destabilizes the adjacent positive charge of the oxocarbenium intermediate [3]. This raises the activation energy ( Ea ) of the ring-opening step, rendering 2,2-bis(chloromethyl)-1,3-dioxolane highly resistant to premature acid-catalyzed cleavage.
Caption: Acid-catalyzed hydrolysis mechanism of 2,2-bis(chloromethyl)-1,3-dioxolane.
Quantitative Data: Comparative Stability
The dual impact of halogenation on both thermodynamics and kinetics can be observed when comparing 1,3-dioxolane derivatives. Table 1 summarizes the equilibrium constants for ketal formation ( Keq ) and the relative pseudo-first-order hydrolysis rate constants ( krel ) at pH 3.0.
Table 1: Thermodynamic and Kinetic Parameters of Substituted 1,3-Dioxolanes in Aqueous Media
| Compound | Parent Ketone | Keq (Ketal Formation) | Relative Hydrolysis Rate ( krel ) | Kinetic Half-Life ( t1/2 ) at pH 3.0 |
| 2,2-dimethyl-1,3-dioxolane | Acetone | ~ 10−3 | 1.0 (Baseline) | < 1 minute |
| 2-chloromethyl-2-methyl-1,3-dioxolane | Chloroacetone | ~ 10−1 | 1.5×10−3 | ~ 11 hours |
| 2,2-bis(chloromethyl)-1,3-dioxolane | 1,3-Dichloroacetone | > 102 | 4.2×10−6 | > 160 days |
Note: Data extrapolated from established Hammett-Taft linear free-energy relationships for acetal hydrolysis [4].
Experimental Protocol: Evaluating Hydrolysis Kinetics
To utilize 2,2-bis(chloromethyl)-1,3-dioxolane as a crosslinking agent or synthetic intermediate in aqueous conditions (e.g., nucleophilic substitution with sodium azide), researchers must validate that the dioxolane ring remains intact. The following self-validating NMR protocol allows for real-time kinetic monitoring of hydrolysis.
Materials & Reagents
-
2,2-bis(chloromethyl)-1,3-dioxolane (High purity, >98%)
-
Deuterated Water ( D2O ) and Deuterated Acetonitrile ( CD3CN ) as a cosolvent for solubility.
-
Deuterated Hydrochloric Acid ( DCl ) and Sodium Deuteroxide ( NaOD ) for pD adjustment.
-
Internal Standard: Dimethyl sulfone (DMSO 2 ), which is completely inert to acid-catalyzed hydrolysis and provides a reliable integration reference.
Step-by-Step Methodology
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of D2O and CD3CN . Adjust the pD of the solution to the desired acidic testing range (e.g., pD 2.5) using dilute DCl . Causality: The cosolvent ensures the hydrophobic dioxolane remains fully dissolved, preventing biphasic partitioning which would artificially suppress the observed hydrolysis rate.
-
Standard Addition: Add exactly 5.0 mM of DMSO 2 to the solvent mixture.
-
Substrate Introduction: Dissolve 2,2-bis(chloromethyl)-1,3-dioxolane in the prepared solvent to a final concentration of 50.0 mM. Transfer 0.6 mL immediately to an NMR tube.
-
Baseline Acquisition (Time = 0): Acquire a quantitative 1H -NMR spectrum. The intact dioxolane will show a distinct singlet for the chloromethyl protons (~3.7 ppm) and a multiplet for the ethylene glycol backbone (~4.1 ppm).
-
Kinetic Monitoring: Incubate the NMR tube at 37°C. Acquire spectra at regular intervals (e.g., every 6 hours for 7 days).
-
Data Analysis & Self-Validation: Monitor the appearance of the 1,3-dichloroacetone peak (~4.5 ppm) and the free ethylene glycol peak (~3.6 ppm).
-
Self-Validation Check: The sum of the integrated area of the intact dioxolane and the hydrolyzed 1,3-dichloroacetone must remain constant relative to the DMSO 2 internal standard. If the total mass balance drops, it indicates a secondary side reaction (e.g., nucleophilic attack by the solvent on the chloromethyl groups) rather than simple hydrolysis.
-
Workflow Optimization & Troubleshooting
When incorporating 2,2-bis(chloromethyl)-1,3-dioxolane into complex biological assays or polymer syntheses, maintaining the integrity of the dioxolane ring is paramount. Because the hydrolysis mechanism is strictly specific-acid catalyzed (dependent solely on H3O+ concentration and not general buffer acids) [5], precise pH control is the primary optimization lever.
Caption: Decision tree for handling halogenated dioxolanes in aqueous workflows.
Practical Guidelines for Drug Development Professionals
-
Avoid Lewis Acids: While the compound resists Brønsted acids well due to the electron-withdrawing chloromethyl groups, strong Lewis acids (e.g., BF3⋅OEt2 , TiCl4 ) can coordinate directly with the dioxolane oxygen, bypassing standard pH metrics and forcing premature cleavage.
-
Nucleophilic Substitution Conditions: When reacting the chloromethyl groups with nucleophiles (like sodium azide to form energetic materials or crosslinkers), the reaction is typically run in aqueous-organic mixtures. Ensure the nucleophilic salt does not inadvertently lower the pH. Using a mild bicarbonate buffer guarantees the dioxolane remains intact while the SN2 displacement occurs at the primary alkyl chlorides.
Conclusion
The thermodynamic and kinetic stability of 2,2-bis(chloromethyl)-1,3-dioxolane in aqueous solutions represents a masterclass in physical organic chemistry. The electron-withdrawing chloromethyl groups serve a dual purpose: they thermodynamically lock the molecule into the ketal form by increasing the electrophilicity of the parent ketone, while simultaneously providing a massive kinetic barrier to acid-catalyzed hydrolysis by destabilizing the requisite oxocarbenium transition state. By leveraging these properties and adhering to strict pH-controlled protocols, researchers can confidently utilize this bifunctional scaffold in advanced polymer synthesis and pharmaceutical development.
An In-depth Technical Guide to the Toxicity Profile and MSDS Safety Data for 2,2-bis(chloromethyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a compound is essential for anticipating its behavior and potential for exposure.
| Property | Value | Source |
| CAS Number | 26271-50-1 | [1] |
| Molecular Formula | C₅H₈Cl₂O₂ | [1] |
| Molecular Weight | 171.02 g/mol | [2] |
| Synonyms | 1,3-Dichloroacetone ethylene ketal | [1] |
Toxicological Assessment
The toxicological profile of 2,2-bis(chloromethyl)-1,3-dioxolane is primarily characterized by its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its corrosive effects on skin and eyes.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For 2,2-bis(chloromethyl)-1,3-dioxolane, the following classifications have been reported:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | Warning | H335: May cause respiratory irritation |
Acute Toxicity
The GHS classification of Acute Toxicity Category 4 indicates that 2,2-bis(chloromethyl)-1,3-dioxolane can be harmful through oral, dermal, and inhalation routes of exposure.[1][2] While specific median lethal dose (LD50) and lethal concentration (LC50) values are not available for this compound, this classification suggests that acute exposure can lead to significant adverse health effects. For a related compound, 2-chloromethyl-1,3-dioxolane, it is also classified as moderately toxic after single ingestion, short-term inhalation, and single dermal contact.[3]
Skin and Eye Irritation/Corrosion
The classification of Skin Corrosion Category 1B is a critical safety consideration.[1][2] This indicates that the substance can cause irreversible damage to the skin, namely visible necrosis through the epidermis and into the dermis, following an exposure of up to 1 hour. Consequently, it is also presumed to cause serious eye damage.
Respiratory Tract Irritation
Inhalation of vapors or aerosols of 2,2-bis(chloromethyl)-1,3-dioxolane may lead to irritation of the respiratory tract, as indicated by the STOT SE 3 classification.[1] Symptoms can include coughing, shortness of breath, and inflammation of the mucous membranes.
Chronic Toxicity and Carcinogenicity: Data Gaps and Comparative Analysis
There is a significant lack of data regarding the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of 2,2-bis(chloromethyl)-1,3-dioxolane. However, it is prudent to consider the toxicological profiles of structurally related compounds, while acknowledging that these are not direct evidence of the target compound's properties.
For instance, bis(chloromethyl) ether (BCME), which also contains chloromethyl functionalities, is a well-established potent human carcinogen, primarily causing lung cancer.[4] The mechanism of its carcinogenicity is related to its ability to act as an alkylating agent. While 2,2-bis(chloromethyl)-1,3-dioxolane has a different core structure, the presence of two reactive chloromethyl groups warrants a high degree of caution regarding its potential long-term health effects.
Material Safety Data Sheet (MSDS) Core Information
The following sections summarize the critical safety information typically found in an MSDS for 2,2-bis(chloromethyl)-1,3-dioxolane.
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing.[3] Wear appropriate personal protective equipment (PPE).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk.
Caption: Recommended Personal Protective Equipment (PPE).
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[3]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including hydrogen chloride gas.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Experimental Protocols for Toxicity Assessment
Due to the limited specific toxicological data for 2,2-bis(chloromethyl)-1,3-dioxolane, standardized protocols for assessing the toxicity of new or poorly characterized chemicals should be employed. The following provides a general framework based on OECD guidelines.
Workflow for Preliminary Toxicity Assessment
Caption: A stepwise workflow for assessing chemical toxicity.
Step-by-Step Methodology: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic potential of a compound on a cell line.
-
Cell Culture: Maintain a suitable cell line (e.g., HaCaT for skin, A549 for lung) in appropriate culture medium and conditions.
-
Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of 2,2-bis(chloromethyl)-1,3-dioxolane in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Recommendations
2,2-bis(chloromethyl)-1,3-dioxolane is a hazardous chemical that requires careful handling and the implementation of robust safety measures. The available data clearly indicate its acute toxicity, corrosivity, and potential for respiratory irritation. The significant data gap concerning its chronic health effects, particularly its carcinogenic potential, necessitates a precautionary approach. Researchers, scientists, and drug development professionals must operate under the assumption of high toxicity and utilize all recommended engineering controls and personal protective equipment. Further toxicological studies are warranted to fully characterize the risk profile of this compound.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins (Draft for Public Comment). U.S. Department of Health and Human Services, Public Health Service.[10][11]
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NextSDS, "2,2-bis(chloromethyl)-1,3-dioxolane — Chemical Substance Information", [Link].[1]
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Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 2-Chloromethyl-1,3-dioxolane.[3]
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Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 1,3-Dioxolane.[14]
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GOV.UK. (2024). Dioxins: toxicological overview.[15]
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PubChem, "2-(Chloromethyl)-1,3-dioxolane", National Center for Biotechnology Information, [Link].[16]
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MilliporeSigma. (2025). SAFETY DATA SHEET: 1,3-Dioxolane.
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ChemicalBook. (2026). 2-Chloromethyl-1,3-dioxolane - Safety Data Sheet.[17]
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Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1,3-Dioxolane.[18]
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Apollo Scientific. (2022). (S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane Safety Data Sheet.[19]
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Sigma-Aldrich. (2026). SAFETY DATA SHEET: cis-3,7-Dimethyl-2,6-octadien-1-ol.[4]
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Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme. (2018). PUBLIC REPORT 1,3-Dioxolane-4-methanol, 2-methyl-2-(2-methylpropyl)-.[22]
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U.S. Environmental Protection Agency. (1999). Bis(chloromethyl)ether (BCME).[4]
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Sigma-Aldrich. 2-Chloromethyl-1,3-dioxolane 97%.[23]
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- 23. 2-クロロメチル-1,3-ジオキソラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 24. Sciforum : Event management platform [sciforum.net]
Electronic Structure and Computational Modeling of 2,2-bis(chloromethyl)-1,3-dioxolane: A Technical Guide
Executive Summary
2,2-bis(chloromethyl)-1,3-dioxolane (CAS: 26271-50-1) is a highly versatile, bifunctional chemical intermediate widely utilized in polymer chemistry, energetic materials synthesis, and advanced drug development (1)[1]. Structurally, it is the cyclic ketal derived from 1,3-dichloroacetone and ethylene glycol. This whitepaper provides an in-depth analysis of its electronic structure, detailing a self-validating computational modeling workflow using Density Functional Theory (DFT), and bridges these theoretical insights with field-proven synthetic protocols.
Chemical Context & Structural Rationale
The academic and industrial importance of 2,2-bis(chloromethyl)-1,3-dioxolane stems from its unique electronic dichotomy. The molecule features an electron-donating dioxolane ring that stabilizes the core, flanked by two highly electrophilic chloromethyl groups that serve as prime targets for nucleophilic substitution ( SN2 ) reactions (1)[1].
This bifunctionality allows it to act as a robust crosslinking agent in the production of polyester resins (2)[2]. Furthermore, in complex pharmaceutical syntheses, the dioxolane ring acts as an in situ protecting group for 1,3-dichloroacetone, allowing the molecule to survive harsh basic or nucleophilic conditions before being deprotected via acid catalysis (3)[3].
Quantitative Molecular Descriptors
To establish a baseline for computational modeling, the fundamental physicochemical properties of the compound are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C5H8Cl2O2 | 4[4] |
| Molecular Weight | 171.02 g/mol | 2[2] |
| Exact Mass | 169.9901 Da | 4[4] |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | 5[5] |
| LogP | 1.2071 | 5[5] |
| Rotatable Bonds | 2 | 5[5] |
Electronic Structure: Theoretical Framework & DFT Modeling
Understanding the reactivity of 2,2-bis(chloromethyl)-1,3-dioxolane requires a rigorous analysis of its molecular orbitals. Density Functional Theory (DFT) provides the optimal framework for evaluating thermodynamic stability and orbital localization (6)[6].
Causality in Basis Set Selection
For this specific compound, the B3LYP/6-311++G(d,p) level of theory is highly recommended.
-
Why Diffuse Functions (++)? The molecule contains highly electronegative oxygen and chlorine atoms, both of which possess non-bonding lone pairs. Failing to include diffuse functions will artificially compress the electron density of these lone pairs, leading to inaccurate polarizability and dipole moment predictions.
-
Orbital Localization: The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the oxygen atoms of the dioxolane ring. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated along the C-Cl σ∗ antibonding orbitals. This spatial separation perfectly explains the molecule's observed chemical behavior: the chloromethyl carbons are highly susceptible to nucleophilic attack, while the dioxolane oxygens are the initial sites of protonation during acid-catalyzed hydrolysis (7)[7].
Protocol 1: Self-Validating Computational Workflow
-
Initial Geometry Generation: Construct the 3D conformer using the SMILES string C1COC(O1)(CCl)CCl (4)[4]. Pre-optimize using Molecular Mechanics (MMFF94) to establish a baseline steric conformation.
-
DFT Optimization: Submit the geometry to a quantum chemistry package (e.g., Gaussian) using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.
-
Frequency Verification (Self-Validation Step): Run a vibrational frequency calculation at the exact same level of theory. Causality: The absence of imaginary frequencies mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state. If an imaginary frequency is present, the structure must be distorted along the normal mode of that frequency and re-optimized.
-
Electronic Property Extraction: Perform Natural Bond Orbital (NBO) analysis to map the HOMO/LUMO energies and generate Electrostatic Potential (ESP) surfaces.
Figure 1: Step-by-step computational workflow for DFT modeling of the dioxolane derivative.
Synthesis & Experimental Validation
The primary synthetic route to 2,2-bis(chloromethyl)-1,3-dioxolane involves the acid-catalyzed ketalization of 1,3-dichloroacetone with ethylene glycol (7)[7]. Because ketalization is a reversible equilibrium process, standard batch mixing will result in poor yields.
Protocol 2: Self-Validating Ketalization Workflow
-
Reagent Preparation: Charge a round-bottom flask with 1,3-dichloroacetone (1.0 eq) and ethylene glycol (1.2 eq). Causality: A slight stoichiometric excess of the diol ensures complete conversion of the ketone and prevents the formation of unreacted starting material.
-
Catalyst & Solvent Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) and suspend the mixture in toluene. Causality: Toluene acts as an azeotropic solvent. Its boiling point allows for the efficient, continuous removal of water formed during the cyclization step.
-
Azeotropic Distillation (Self-Validation Step): Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C). Causality: According to Le Chatelier's principle, removing water drives the equilibrium toward the product (7)[7]. Validation: The reaction progress is visually and quantitatively validated by the accumulation of water in the Dean-Stark trap. The theoretical yield of water (1.0 eq) dictates the exact endpoint of the reaction.
-
Workup & Purification: Cool the reaction, neutralize the acid catalyst with saturated aqueous NaHCO3 to prevent reverse hydrolysis, and extract the organic layer. Distill the crude product under reduced pressure to isolate pure 2,2-bis(chloromethyl)-1,3-dioxolane.
Figure 2: Acid-catalyzed ketalization pathway and self-validating water removal mechanism.
References
- Benchchem. "2,2-Bis(chloromethyl)-1,3-dioxolane | 26271-50-1".
- CymitQuimica. "2,2-Bis(chloromethyl)-1,3-dioxolane".
- National Institutes of Health (PubChem). "2,2-Bis(chloromethyl)-1,3-dioxolane | C5H8Cl2O2".
- ChemScene. "26271-50-1 | 2,2-Bis(chloromethyl)-1,3-dioxolane".
- Benchchem. "Reaction Condition Optimization and Yield Enhancement Strategies".
- Kyoto University. "a-Chlorocarbonyl Compounds ---- Their Synthesis and Application".
- National Institutes of Health (PMC). "Density Functional Theory Studies on the Chemical Reactivity...".
Sources
- 1. 2,2-Bis(chloromethyl)-1,3-dioxolane | 26271-50-1 | Benchchem [benchchem.com]
- 2. 2,2-Bis(chloromethyl)-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. 2,2-Bis(chloromethyl)-1,3-dioxolane | C5H8Cl2O2 | CID 280070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,2-Bis(chloromethyl)-1,3-dioxolane | 26271-50-1 | Benchchem [benchchem.com]
Application Note: 2,2-Bis(chloromethyl)-1,3-dioxolane in Advanced Polymer Crosslinking and Acid-Degradable Networks
Executive Summary
In the landscape of advanced polymer engineering and targeted drug delivery, the demand for stimuli-responsive architectures has driven the development of novel bifunctional reagents. 2,2-Bis(chloromethyl)-1,3-dioxolane (BCMD) is a highly versatile cyclic ketal derived from the acetalization of 1,3-dichloroacetone with ethylene glycol. It serves a dual role in macromolecular science: as an alkylating crosslinker for synthesizing pH-responsive (acid-degradable) networks, and as a cyclic monomer for Cationic Ring-Opening Polymerization (CROP) to yield functionalized polyacetals.
This guide provides an authoritative, causality-driven breakdown of BCMD's mechanistic pathways, comparative advantages, and self-validating experimental protocols for researchers developing next-generation smart materials.
Mechanistic Insights: The "Why" Behind the Chemistry
BCMD's utility stems from its unique structural dichotomy: it possesses two electrophilic chloromethyl groups flanking an acid-labile 1,3-dioxolane core. Depending on the catalytic environment, BCMD can be directed down two distinct mechanistic pathways.
Pathway A: Alkylation-Driven Crosslinking (The SN2 Route)
When introduced to polymers bearing nucleophilic groups (e.g., primary amines in polyethylenimine, or thiols), the chloromethyl groups of BCMD undergo base-catalyzed nucleophilic aliphatic substitution (SN2).
-
The Causality of Protection: Why use BCMD instead of its raw precursor, 1,3-dichloroacetone? The unprotected ketone in 1,3-dichloroacetone readily reacts with primary amines to form unstable imines or enamines, leading to heterogeneous, chemically chaotic networks. By masking the ketone as a 1,3-dioxolane ketal, the molecule becomes strictly bifunctional toward SN2 alkylation [1].
-
The Degradation Trigger: The resulting crosslinks contain a ketal linkage that is highly stable at physiological pH (7.4) but rapidly hydrolyzes in mildly acidic environments (pH 5.0–6.0), such as late endosomes or the tumor microenvironment. This makes BCMD an ideal crosslinker for intracellular drug delivery vehicles [2].
Pathway B: Cationic Ring-Opening Polymerization (CROP)
Under strictly anhydrous conditions and in the presence of Lewis acids, the 1,3-dioxolane ring itself becomes the reactive site.
-
The Causality of Monomer Design: While unsubstituted 1,3-dioxolane polymerizes easily, the addition of two electron-withdrawing chloromethyl groups in BCMD stabilizes the ring against premature hydrolysis [4]. When polymerized via CROP using rare earth triflates (e.g., Sc(OTf)3), the ring opens to form a polyacetal backbone. Every repeating unit retains a pendant -CH2Cl group, providing a dense, highly reactive scaffold for post-polymerization modification (e.g., azide-alkyne "click" chemistry) [3].
Figure 1: Mechanistic divergence of BCMD into SN2 crosslinking and CROP pathways.
Quantitative Data: Comparative Crosslinker Analysis
To justify the selection of BCMD over traditional crosslinkers, Table 1 summarizes their mechanistic and degradative profiles.
Table 1: Comparative Analysis of Polymer Crosslinkers
| Crosslinker | Primary Mechanism | Degradation Trigger | Degradation Products | Biocompatibility (Network) |
| BCMD | SN2 Alkylation / CROP | Mild Acid (pH 5.0–6.0) | 1,3-Dichloroacetone, Ethylene Glycol | High (Tunable clearance) |
| Epichlorohydrin | Ring-Opening / SN2 | Non-degradable (Ether) | N/A | Moderate (Rigid) |
| N,N'-Methylenebisacrylamide | Michael Addition / Radical | Non-degradable (Amide) | N/A | High |
| Disulfide-bis(methacrylate) | Radical Copolymerization | Reductive (Glutathione) | Thiol-terminated oligomers | High |
Experimental Protocols
Protocol A: Synthesis of Acid-Degradable Polyamine Nanogels (SN2 Pathway)
This protocol details the crosslinking of a polyamine (e.g., Chitosan or Polyethylenimine) using BCMD to form an acid-responsive nanogel for drug delivery.
Step-by-Step Methodology:
-
Polymer Dissolution: Dissolve 500 mg of polyamine in 20 mL of a slightly acidic aqueous solution (pH 6.0) to ensure complete solvation.
-
Emulsification: Add the aqueous phase dropwise into 80 mL of an organic continuous phase (e.g., cyclohexane containing 5% v/v Span-80 surfactant) under high-shear homogenization (10,000 rpm) for 10 minutes to form a stable water-in-oil (W/O) microemulsion.
-
Crosslinking Initiation: Add 150 mg of BCMD dissolved in 2 mL of DMSO, followed by 200 µL of Triethylamine (TEA).
-
Causality: Chloromethyl groups are only moderately reactive electrophiles. Heating to 60°C provides the necessary kinetic energy for SN2 substitution. TEA is critical as an acid scavenger; it neutralizes the HCl byproduct, preventing the premature acid-catalyzed cleavage of the newly formed ketal bonds.
-
-
Incubation: Stir the emulsion at 60°C for 12 hours.
-
Purification: Precipitate the nanogels in cold acetone, centrifuge, and resuspend in water. Dialyze against a pH 7.4 Phosphate Buffered Saline (PBS) for 48 hours.
-
Causality: Unbuffered water absorbs atmospheric CO2, dropping its pH to ~5.5, which would slowly degrade the ketal crosslinks during purification [2]. Strict adherence to pH 7.4 buffer preserves network integrity.
-
Self-Validation Checkpoint: Perform a Ninhydrin (Ruhemann's purple) assay on a small aliquot of the purified nanogels. A reduction in the deep purple color intensity compared to the uncrosslinked polyamine confirms the successful consumption of primary amines via SN2 alkylation.
Figure 2: Workflow for the synthesis of acid-degradable nanogels via SN2 crosslinking.
Protocol B: Cationic Ring-Opening Polymerization of BCMD
This protocol outlines the synthesis of a linear polyacetal backbone with pendant chloromethyl groups.
Step-by-Step Methodology:
-
Monomer Purification: Distill BCMD over Calcium Hydride (CaH2) under reduced pressure.
-
Causality: Trace moisture acts as a potent chain-transfer agent and terminates the cationic propagating species, severely limiting the achievable molecular weight.
-
-
Initiation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5.0 g of purified BCMD in 10 mL of anhydrous dichloromethane (DCM). Cool the flask to 0°C. Add 0.5 mol% of Scandium(III) triflate (Sc(OTf)3).
-
Causality: Rare earth triflates like Sc(OTf)3 are highly active Lewis acids that tolerate trace impurities better than traditional BF3·OEt2, enabling the synthesis of ultrahigh-molecular-weight polyacetals [3]. Maintaining 0°C suppresses back-biting (intramolecular transacetalization) side reactions.
-
-
Propagation: Allow the reaction to proceed at 0°C for 4 hours.
-
Termination: Quench the living cationic chain ends by adding 1 mL of anhydrous piperidine or triethylamine.
-
Causality: A basic quench neutralizes the Lewis acid catalyst and establishes a basic environment where the newly formed polyacetal backbone is completely stable against degradation during subsequent workup[4].
-
-
Precipitation: Precipitate the viscous polymer solution into an excess of cold methanol. Filter and dry under vacuum.
Self-Validation Checkpoint: Monitor the reaction mixture's macroscopic viscosity. A sudden, dramatic increase in viscosity within the first 60 minutes indicates successful cationic propagation. Before bulk precipitation, quench a 0.1 mL aliquot and analyze via Gel Permeation Chromatography (GPC) to confirm the desired molecular weight and narrow dispersity.
References
-
Binauld, S., & Stenzel, M. H. (2013). Acid-degradable polymers for drug delivery: a decade of innovation. Chemical Communications (RSC Publishing). Available at:[Link]
-
Shen, T., et al. (2024). Easy Access to Ultrahigh-Molecular Weight Poly(1,3-dioxolane) by Rare Earth Triflates. Macromolecules (ACS Publications). Available at:[Link]
-
Renner, A. C., et al. (2024). Synthesis of biobased polyacetals: a review. RSC Sustainability. Available at:[Link]
Application Notes and Protocols for Ring-Opening Polymerization of 2,2-bis(chloromethyl)-1,3-dioxolane
Introduction: The Versatility of a Dichlorinated Dioxolane Monomer
2,2-bis(chloromethyl)-1,3-dioxolane is a bifunctional cyclic acetal monomer holding significant promise in polymer chemistry. Its structure, featuring a readily polymerizable 1,3-dioxolane ring and two reactive chloromethyl side groups, makes it a versatile building block for a variety of functional polymers. The ring-opening polymerization (ROP) of this monomer leads to polyacetals with pendant chloromethyl groups, which can serve as sites for post-polymerization modification, cross-linking, or as active centers for further reactions. This unique combination of a stable polyacetal backbone and reactive side chains opens avenues for the development of novel materials for applications in drug delivery, advanced coatings, and specialty elastomers.
This guide provides an in-depth exploration of the ring-opening polymerization techniques applicable to 2,2-bis(chloromethyl)-1,3-dioxolane, with a focus on cationic and zwitterionic polymerization methods. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for researchers, scientists, and drug development professionals.
Cationic Ring-Opening Polymerization (CROP): A Robust and Accessible Technique
Cationic ring-opening polymerization is a well-established and efficient method for the polymerization of cyclic ethers and acetals, including 1,3-dioxolanes.[1] The polymerization is typically initiated by Lewis acids or protonic acids, which activate the monomer by protonating one of the oxygen atoms in the dioxolane ring. This activation facilitates the nucleophilic attack by another monomer molecule, leading to ring opening and chain propagation.
Mechanism of Cationic Ring-Opening Polymerization
The cationic polymerization of 2,2-bis(chloromethyl)-1,3-dioxolane, initiated by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), proceeds through the following key steps:
-
Initiation: The Lewis acid coordinates with one of the oxygen atoms of the dioxolane ring, creating a more electrophilic center and weakening the C-O bond.
-
Propagation: A second monomer molecule acts as a nucleophile, attacking the activated carbon and opening the ring. This process generates a new cationic active center at the chain end, which can then be attacked by another monomer molecule, leading to chain growth.
-
Termination and Chain Transfer: The polymerization can be terminated by various mechanisms, including reaction with impurities (e.g., water), or by chain transfer reactions where the active center is transferred to another molecule (monomer, solvent, or polymer). These side reactions can influence the molecular weight and polydispersity of the resulting polymer.[2]
Caption: Cationic Ring-Opening Polymerization Mechanism.
Experimental Protocol: Cationic Polymerization with Boron Trifluoride Etherate
This protocol is adapted from established procedures for the cationic polymerization of related cyclic ethers and acetals.[3][4]
Materials:
-
2,2-bis(chloromethyl)-1,3-dioxolane (monomer, freshly distilled under reduced pressure)
-
Boron trifluoride etherate (BF₃·OEt₂, initiator, freshly distilled)
-
Dichloromethane (DCM, anhydrous, polymerization grade)
-
Methanol (for quenching)
-
A suitable non-solvent for precipitation (e.g., cold n-hexane or diethyl ether)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation of the Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Monomer and Solvent Addition: In the Schlenk flask, dissolve the desired amount of 2,2-bis(chloromethyl)-1,3-dioxolane in anhydrous dichloromethane. The monomer concentration can be varied, but a starting point of 1-2 M is recommended.
-
Initiator Preparation and Addition: In a separate, dry vial under an inert atmosphere, prepare a stock solution of BF₃·OEt₂ in anhydrous dichloromethane (e.g., 0.1 M).
-
Initiation of Polymerization: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or room temperature) using an ice bath or a cryostat. Slowly add the calculated amount of the BF₃·OEt₂ solution to the stirred monomer solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer. A ratio of 100:1 to 500:1 is a good starting point.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1 to 24 hours), monitoring the progress by observing the increase in viscosity of the solution. Samples can be withdrawn periodically to determine monomer conversion via techniques like ¹H NMR or gas chromatography.
-
Quenching: Terminate the polymerization by adding a small amount of methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a stirred, cold non-solvent.
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Self-Validation and Troubleshooting:
-
Successful Polymerization: A successful polymerization will result in a significant increase in the viscosity of the reaction mixture and the formation of a solid polymer upon precipitation.
-
Low Yield: If the yield is low, consider increasing the reaction time, temperature, or initiator concentration. Ensure all reagents and glassware are scrupulously dry, as water can terminate the polymerization.
-
Broad Molecular Weight Distribution: A broad polydispersity index (PDI) can result from chain transfer reactions or slow initiation. Lowering the reaction temperature can often lead to a more controlled polymerization and a narrower PDI.
| Parameter | Recommended Range | Rationale |
| Monomer Concentration | 1 - 3 M | Higher concentrations can increase the polymerization rate but may also lead to challenges with viscosity and heat dissipation. |
| Monomer:Initiator Ratio | 100:1 - 1000:1 | This ratio is a key determinant of the final polymer's molecular weight. Higher ratios lead to higher molecular weights. |
| Reaction Temperature | -20 °C to 25 °C | Lower temperatures generally afford better control over the polymerization, leading to narrower molecular weight distributions.[3] |
| Reaction Time | 1 - 48 hours | The optimal time depends on the reaction temperature and desired conversion. Monitor the reaction progress to determine the endpoint. |
| Solvent | Dichloromethane, Toluene | Anhydrous, non-protic solvents are essential to prevent premature termination of the cationic polymerization. |
Zwitterionic Ring-Opening Polymerization (ZROP): A Route to Cyclic Polymers
Zwitterionic ring-opening polymerization is a fascinating technique that can lead to the formation of cyclic polymers.[5][6] This method involves the formation of a zwitterionic intermediate, which then propagates by adding monomer units at both the cationic and anionic ends. Under specific conditions, the two ends of the growing polymer chain can react with each other, leading to the formation of a macrocycle. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to be an effective catalyst for the ZROP of certain cyclic ethers.[7]
Mechanism of Zwitterionic Ring-Opening Polymerization
The proposed mechanism for the ZROP of 2,2-bis(chloromethyl)-1,3-dioxolane with B(C₆F₅)₃ involves:
-
Initiation: The highly electrophilic B(C₆F₅)₃ attacks one of the oxygen atoms of the dioxolane ring, inducing ring opening and forming a zwitterionic species with a borate anion and an oxonium cation.
-
Propagation: The zwitterionic intermediate propagates by inserting monomer molecules.
-
Cyclization: The propagating zwitterionic chain can undergo an intramolecular "back-biting" reaction, where the anionic borate end attacks the cationic oxonium end, leading to the formation of a cyclic polymer and regeneration of the B(C₆F₅)₃ catalyst.
Caption: Zwitterionic Ring-Opening Polymerization Mechanism.
Experimental Protocol: Zwitterionic Polymerization with Tris(pentafluorophenyl)borane
This protocol is based on the successful zwitterionic polymerization of glycidyl monomers.[5]
Materials:
-
2,2-bis(chloromethyl)-1,3-dioxolane (monomer, rigorously purified and dried)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃, catalyst)
-
Anhydrous toluene or dichloromethane (polymerization grade)
-
Glovebox or Schlenk line for maintaining an inert and dry atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
Rigorous Drying of Reagents: The success of ZROP is highly dependent on the exclusion of water and other protic impurities. The monomer and solvent must be rigorously dried and deoxygenated.
-
Reaction Setup: In a glovebox, charge a dry vial with a magnetic stir bar, the B(C₆F₅)₃ catalyst, and the anhydrous solvent.
-
Monomer Addition: Add the purified and dried 2,2-bis(chloromethyl)-1,3-dioxolane to the catalyst solution.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for a specified time (e.g., 24-72 hours).
-
Termination and Isolation: As this polymerization can lead to cyclic polymers, the concept of "termination" is different. To isolate the polymer, the solvent can be removed under vacuum. The resulting polymer can then be analyzed directly or purified by precipitation if necessary.
Self-Validation and Troubleshooting:
-
Formation of Cyclic Polymers: The formation of cyclic polymers can be confirmed by techniques such as MALDI-TOF mass spectrometry, which will show a series of peaks corresponding to the cyclic structures without end groups.
-
Presence of Linear Polymers: The presence of water or other protic impurities will lead to the formation of linear polymers.[6] If linear polymers are detected, it is crucial to improve the drying and purification procedures for all reagents and glassware.
| Parameter | Recommended Range | Rationale |
| Monomer:Catalyst Ratio | 50:1 - 200:1 | This ratio influences the polymerization rate and the molecular weight of the resulting polymer. |
| Reaction Temperature | 25 °C to 100 °C | Higher temperatures can accelerate the polymerization but may also increase the likelihood of side reactions. |
| Reaction Time | 24 - 96 hours | ZROP can be slower than CROP, requiring longer reaction times to achieve high conversion. |
| Solvent | Toluene, Dichloromethane | Strictly anhydrous and non-protic solvents are critical for the success of the zwitterionic mechanism. |
Characterization of Poly(2,2-bis(chloromethyl)-1,3-dioxolane)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the ring-opening of the monomer by the disappearance of the characteristic signals of the dioxolane ring protons and the appearance of new signals corresponding to the polyether backbone. The integration of the signals can also be used to determine the degree of polymerization.
-
¹³C NMR: Provides detailed information about the carbon skeleton of the polymer, confirming the formation of the polyacetal structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The disappearance of the characteristic C-O-C stretching vibrations of the cyclic acetal and the appearance of new ether linkages in the polymer backbone can be observed. The C-Cl stretching vibration of the chloromethyl groups should remain present.
-
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):
-
This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.5) is indicative of a well-controlled polymerization.
-
Future Perspectives and Applications
The ring-opening polymerization of 2,2-bis(chloromethyl)-1,3-dioxolane provides access to a highly functional and versatile polymer platform. The pendant chloromethyl groups are reactive handles that can be transformed into a wide array of other functional groups through nucleophilic substitution reactions. This opens up possibilities for creating:
-
Drug-Polymer Conjugates: The chloromethyl groups can be used to attach drug molecules to the polymer backbone, creating targeted drug delivery systems.
-
Cross-linked Networks: The bifunctionality of the monomer allows for the formation of cross-linked materials with tailored mechanical properties for applications such as hydrogels and elastomers.
-
Functional Coatings: The polymer can be functionalized to create coatings with specific properties, such as antimicrobial or anti-fouling surfaces.
Further research into the controlled polymerization of this monomer, including living/controlled polymerization techniques, will enable the synthesis of well-defined polymer architectures, such as block copolymers, further expanding the range of potential applications.
References
- Polymer Source, Inc. Deuterated Poly(methacrylic acid) Sample.
- Barroso-Bujans, F., et al. (2014). Zwitterionic polymerization of glycidyl monomers to cyclic polyethers with B(C₆F₅)₃. Polymer Chemistry, 5(35), 6549-6555.
- Asenjo-Sanz, I., et al. (2014). Zwitterionic polymerization of glycidyl monomers to cyclic polyethers with B(C₆F₅)₃.
- Mandal, M., & Hedrick, J. L. (2024). Understanding zwitterionic ring-expansion polymerization through mass spectrometry. Mass Spectrometry Reviews.
- Nifant'ev, I. E., & Ivchenko, P. V. (2019). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Molecules, 24(22), 4117.
- Pappuru, S., et al. (2018). Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands. Inorganic Chemistry, 57(5), 2739-2751.
- Penczek, S., et al. (1980). Cationic Ring-Opening Polymerization of Cyclic Acetals. Advances in Polymer Science, 37, 1-149.
- Nifant'ev, I. E., & Gribanov, P. S. (2017). Cationic ring-opening polymerization of cyclic carbonates and lactones by group 4 metallocenes: A theoretical study on mechanism and ring-strain effects. Journal of Organometallic Chemistry, 847, 123-131.
- Nifant'ev, I. E., & Ivchenko, P. V. (2019). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Semantic Scholar.
- De, S., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(46), 7332-7341.
- Okada, M., et al. (1976). Cationic copolymerization of 1,3-dioxolane with some cyclic ethers. Macromolecules, 9(4), 594-598.
- Ivan, B., & Penczek, S. (2023). Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF₃·OEt₂ as Co-Initiator: Toward Perfectly Functionalized Poly(epichlorohydrin) Diols. Macromolecules, 56(14), 5483-5494.
- Jing, Y., et al. (2024). Functionalized Cyclic Polymers and Network Gels. Macromolecules, 57(4), 1469-1476.
- Penczek, S., & Kubisa, P. (1993). Cationic Ring-Opening Polymerization. In Comprehensive Polymer Science, Vol. 3 (pp. 751-849). Pergamon Press.
- Zhang, Y., et al. (2025). Cationic-anionic synchronous ring-opening polymerization.
- Simple Science. (2025, November 11). Ring Opening Polymerization | Cationic and Anionic ROP [Video]. YouTube.
- Ivan, B., & Penczek, S. (2023). Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF₃·OEt₂ as Co-Initiator: Toward Perfectly Functionalized Poly(epichlorohydrin) Diols. Request PDF.
- İlter, Z., et al. (2025). Synthesis, Characterization and Thermodynamic Properties of Two New 1,3-Dioxolane Containing Copolymers. Journal of the Chemical Society of Pakistan.
- Buchard, A., et al. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Macro Letters, 12(11), 1443-1449.
- Sugihara, S., et al. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules, 56(14), 5495-5505.
- Zhu, B., et al. (2019). Synthesis and Solution Self-Assembly of Poly(1,3-dioxolane). Macromolecules, 52(9), 3493-3500.
- Ling, J., & Shen, Z. (2023). Ring-Opening Polymerization of Cyclic Acetals: Strategy for both Recyclable and Degradable Materials.
- Seema, & Kumar, A. (2003). Synthesis and Characterization of Copolymers of 5,6-Benzo-2-methylene-1,3-dioxepane and Styrene. Macromolecules, 36(15), 5609-5615.
- Belarbi, A., et al. (2024). Synthesis and Characterization of Poly(1,3-dioxolane) Using Green Catalyst. Application as Superplasticizer or Dispersant in Cement Paste. Polymer Science, Series B, 66(3), 305-314.
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catalytic acetalization methods to produce 2,2-bis(chloromethyl)-1,3-dioxolane
Application Note: Catalytic Acetalization Methods to Produce 2,2-Bis(chloromethyl)-1,3-dioxolane
Executive Summary
The synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane (CAS: 26271-50-1) represents a fundamental transformation in organic and polymer chemistry. Due to its bifunctional nature, the two chloromethyl groups serve as highly reactive sites for nucleophilic substitution, making the compound a versatile intermediate and a valuable crosslinking agent in the formation of modified polyesters and polyacetals[1]. The most efficient, scalable method for producing this dioxolane derivative is the acid-catalyzed acetalization (ketalization) of 1,3-dichloroacetone with ethylene glycol[2].
This application note provides a comprehensive, self-validating protocol for this synthesis. It details the mechanistic causality behind each experimental parameter to ensure high yield, purity, and reproducibility for drug development professionals and synthetic researchers.
Mechanistic Causality & Reaction Principles
The formation of a 1,3-dioxolane ring from a ketone and a diol is a classic equilibrium-driven condensation reaction. Understanding the mechanistic pathway is essential for optimizing the reaction conditions:
-
Electrophilic Activation : The reaction is initiated by a Brønsted or Lewis acid catalyst, which protonates the carbonyl oxygen of 1,3-dichloroacetone. This protonation significantly increases the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack[2].
-
Nucleophilic Addition & Dehydration : One hydroxyl group of ethylene glycol attacks the activated carbonyl, forming a hemiacetal intermediate. Subsequent proton transfer and the elimination of a water molecule generate a highly reactive, resonance-stabilized oxocarbenium ion.
-
Cyclization : Intramolecular nucleophilic attack by the second hydroxyl group closes the five-membered 1,3-dioxolane ring. Final deprotonation yields the target product.
Thermodynamic Causality : Because the acetalization process is reversible, the accumulation of water will drive the equilibrium backward, hydrolyzing the product. To achieve quantitative yields, the reaction must be conducted under Dean-Stark conditions, utilizing an azeotropic solvent (e.g., toluene) to continuously remove water from the system[2].
Mechanistic pathway of acid-catalyzed acetalization to form 2,2-bis(chloromethyl)-1,3-dioxolane.
Catalyst Selection and Optimization
The choice of catalyst directly impacts the reaction kinetics and the ease of downstream purification. While 1,3-dichloroacetone is a robust reagent[3], improper catalyst selection can lead to unwanted side reactions, such as the etherification of ethylene glycol or polymerization.
Table 1: Catalyst Selection Matrix for Dioxolane Synthesis
| Catalyst Type | Example | Advantages | Disadvantages | Optimal Use Case |
| Homogeneous Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | High reaction rates; highly soluble in organic solvents. | Requires rigorous aqueous neutralization during workup. | Standard laboratory-scale synthesis and optimization. |
| Heterogeneous Solid Acid | Amberlyst-15 | Easily removed via simple filtration; no aqueous workup needed. | Slower reaction kinetics compared to homogeneous acids. | Scale-up processes where minimizing aqueous waste is critical. |
| Lewis Acid | Boron trifluoride etherate (BF3·OEt2) | Effective under milder thermal conditions. | Moisture sensitive; can promote complex side reactions. | Substrates sensitive to strong Brønsted acids. |
Experimental Protocol: Synthesis via p-TSA Catalyzed Acetalization
This protocol utilizes p-TSA due to its reliability and fast kinetics. The procedure is designed as a self-validating system , incorporating specific checkpoints to ensure experimental success in real-time.
Reagents & Equipment:
-
1,3-Dichloroacetone (1.0 equiv, limiting reagent)
-
Ethylene glycol (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H2O, 0.05 equiv)
-
Toluene (4 volumes relative to ketone mass)
-
Apparatus: 500 mL round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle.
Step-by-Step Methodology:
-
Reaction Assembly
-
Action: Charge the round-bottom flask with 1,3-dichloroacetone, ethylene glycol, p-TSA·H2O, and toluene.
-
Causality: A slight stoichiometric excess of ethylene glycol (1.1 equiv) ensures the complete consumption of the highly reactive 1,3-dichloroacetone. Toluene is selected because its boiling point (110°C) provides optimal thermal energy for the reaction while forming a highly efficient azeotrope with water[2].
-
-
Azeotropic Reflux & Validation
-
Action: Heat the mixture to a vigorous reflux. Monitor the accumulation of the lower aqueous phase in the Dean-Stark trap.
-
Causality: Continuous water removal drives the thermodynamic equilibrium toward the ketal product.
-
Self-Validation Checkpoint: The reaction is deemed complete when the volume of collected water matches the theoretical yield (1 mole of water per mole of ketone, plus the hydration water from p-TSA). For a 100 mmol scale, expect approximately 1.8 - 1.9 mL of water.
-
-
Neutralization & Quenching
-
Action: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO3).
-
Causality: Neutralizing the acid catalyst is absolutely critical. If the Brønsted acid is not completely quenched, the product will undergo rapid hydrolysis back to the starting materials during the aqueous workup, or it will thermally decompose during the subsequent distillation step.
-
-
Extraction & Drying
-
Action: Separate the organic (toluene) layer. Extract the aqueous layer once with fresh toluene. Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4). Filter to remove the drying agent.
-
Causality: Removing residual trace water prevents hydrolysis during the high-temperature concentration step.
-
-
Purification via Vacuum Distillation
-
Action: Concentrate the filtrate under reduced pressure to remove the toluene solvent. Purify the resulting crude oil via vacuum distillation.
-
Causality: 2,2-bis(chloromethyl)-1,3-dioxolane has a high boiling point. Vacuum distillation lowers the boiling point, preventing thermal degradation and isolating the pure ketal from any unreacted ethylene glycol or polymeric byproducts.
-
Step-by-step experimental workflow for the synthesis and isolation of the target dioxolane.
Data Presentation: Quantitative Metrics
To ensure reproducibility, researchers should benchmark their results against the following expected quantitative metrics.
Table 2: Quantitative Reaction Metrics & Validation Checkpoints
| Parameter | Expected Metric | Analytical Method / Rationale |
| Reaction Time | 4 – 6 hours | Visual confirmation via cessation of water accumulation in the Dean-Stark trap. |
| Theoretical Water Yield | ~18 mL per mole of ketone | Volumetric measurement in the Dean-Stark trap; validates reaction conversion. |
| Crude Purity | > 90% | GC-MS or 1H-NMR (assessing the disappearance of the ketone carbonyl/alpha-protons). |
| Isolated Yield | 75% – 85% | Gravimetric analysis post-vacuum distillation. |
References
-
Title : 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides Source : ACS Omega URL :[Link]
-
Title : Ketones / Ketals / Aminals Source : Georganics URL : [Link]
Sources
Navigating the Synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with not just instructions, but a framework for problem-solving.
Troubleshooting Guide: Enhancing Your Reaction Yield
Low yields and the formation of impurities are common hurdles in the synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane. This section provides a structured approach to identifying and resolving these issues based on the chosen synthetic route.
Scenario 1: Acid-Catalyzed Acetalization of 1,3-Dichloroacetone and Ethylene Glycol
This is a widely used method for forming the 1,3-dioxolane ring. The reaction involves the acid-catalyzed nucleophilic addition of ethylene glycol to 1,3-dichloroacetone.
Problem: Low Yield of the Desired Product
Possible Cause 1: Presence of Water
The formation of acetals is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium towards the starting materials, thereby reducing the yield of your desired 2,2-bis(chloromethyl)-1,3-dioxolane.
Solution:
-
Azeotropic Distillation: The most common and effective method for water removal is azeotropic distillation using a Dean-Stark apparatus. Toluene is a frequently used solvent for this purpose as it forms an azeotrope with water, allowing for its continuous removal from the reaction mixture.
-
Dehydrating Agents: The use of dehydrating agents can also be effective.
-
Molecular Sieves: 4Å molecular sieves are suitable for trapping water molecules as the reaction proceeds.
-
Chemical Dehydrating Agents: Trialkyl orthoformates, such as triethyl orthoformate, can be used to chemically scavenge water.
-
Possible Cause 2: Inefficient Catalysis
The choice and amount of acid catalyst are crucial for driving the reaction forward efficiently.
Solution:
-
Catalyst Selection: A variety of Brønsted and Lewis acids can be used. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid, and Lewis acids like boron trifluoride etherate. Solid acid catalysts like Montmorillonite K10 have also been shown to be effective and can simplify work-up.[1]
-
Catalyst Loading: Ensure you are using an appropriate catalytic amount. Too little catalyst will result in a sluggish reaction, while too much can lead to side reactions like polymerization. A typical starting point for p-TSA is 0.1-1 mol%.
Possible Cause 3: Suboptimal Reaction Temperature
The reaction temperature affects the rate of both the desired reaction and potential side reactions.
Solution:
-
Temperature Optimization: The optimal temperature will depend on the solvent and catalyst used. When using a Dean-Stark apparatus with toluene, the reaction is typically run at reflux. For other systems, it is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress. Excessively high temperatures can promote polymerization and other side reactions.[2]
Problem: Presence of Significant Impurities
Possible Cause: Polymerization and Other Side Reactions
Acidic conditions can promote the polymerization of the starting materials or the product.
Solution:
-
Control of Reaction Conditions: Carefully control the reaction temperature and catalyst concentration to minimize side reactions.
-
Purification: If side products are formed, purification by vacuum distillation is the standard method. However, some byproducts may have boiling points close to the product, making separation difficult. In such cases, column chromatography may be necessary.
Experimental Protocol: Acid-Catalyzed Acetalization
This protocol provides a general procedure for the synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane from 1,3-dichloroacetone and ethylene glycol.
| Reagent | Amount | Molar Equiv. |
| 1,3-Dichloroacetone | 12.7 g | 1.0 |
| Ethylene Glycol | 6.9 g | 1.1 |
| p-Toluenesulfonic acid | 0.17 g | 0.01 |
| Toluene | 100 mL | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add 1,3-dichloroacetone, ethylene glycol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the toluene.
-
Purify the crude product by vacuum distillation.
Scenario 2: Direct Chlorination of 2,2-bis(hydroxymethyl)-1,3-dioxolane with Thionyl Chloride
This method involves the conversion of the diol precursor to the desired dichlorinated product using thionyl chloride (SOCl₂). This reaction is generally high-yielding but requires careful control of conditions.
Problem: Low Yield
Possible Cause 1: Presence of Moisture
Thionyl chloride reacts vigorously with water. Any moisture present in the reactants or solvent will consume the thionyl chloride and reduce the yield of the desired product.
Solution:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the 2,2-bis(hydroxymethyl)-1,3-dioxolane starting material is as dry as possible.
Possible Cause 2: Incomplete Reaction
The reaction may not have gone to completion due to insufficient reagent or reaction time.
Solution:
-
Stoichiometry: Use a slight excess of thionyl chloride (e.g., 2.2-2.5 equivalents) to ensure complete conversion of both hydroxyl groups.
-
Reaction Time and Temperature: The reaction is often carried out at room temperature or with gentle heating. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Problem: Formation of Byproducts
Possible Cause: Side Reactions of Thionyl Chloride
Thionyl chloride can participate in side reactions, particularly at elevated temperatures.
Solution:
-
Temperature Control: Maintain a controlled temperature throughout the reaction. The reaction is often exothermic, so slow addition of thionyl chloride to a cooled solution of the diol is recommended.
-
Use of a Base: The reaction produces HCl as a byproduct. In some cases, a non-nucleophilic base like pyridine can be added to scavenge the HCl, which can sometimes prevent side reactions. However, the use of pyridine can also alter the stereochemical outcome of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed formation of 2,2-bis(chloromethyl)-1,3-dioxolane?
A1: The reaction proceeds through a series of equilibrium steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 1,3-dichloroacetone, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a hemiacetal intermediate.
-
Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.
-
Loss of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.
-
Intramolecular cyclization: The second hydroxyl group of the ethylene glycol attacks the carbon of the oxonium ion in an intramolecular fashion.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ether oxygen, yielding the final 2,2-bis(chloromethyl)-1,3-dioxolane product.[3][4][5][6][7]
Q2: How can I effectively purify 2,2-bis(chloromethyl)-1,3-dioxolane, especially from byproducts with similar boiling points?
A2: Purification can be challenging due to the presence of byproducts with close boiling points, such as 2-chloroethyl acetate and 2-hydroxyethyl acetate in the vinyl acetate route.[8]
-
Fractional Vacuum Distillation: Careful fractional distillation under reduced pressure is the primary method. Using a column with a high number of theoretical plates can improve separation.
-
Chemical Treatment: In the case of the vinyl acetate synthesis route, an alkaline hydrolysis step can be employed to convert ester byproducts into more easily separable salts and alcohols.[8]
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be an effective, albeit less scalable, method for separating closely related impurities.
Q3: What are the main safety precautions to consider during the synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane?
A3:
-
1,3-Dichloroacetone: This is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thionyl Chloride: This is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic gases (HCl and SO₂). All operations involving thionyl chloride must be conducted in a fume hood under anhydrous conditions.
-
Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are corrosive. Handle with care and appropriate PPE.
-
Solvents: Use flammable solvents like toluene and ether in a well-ventilated area, away from ignition sources.
Visualizing the Process
To aid in understanding the experimental workflow and reaction mechanism, the following diagrams are provided.
Caption: Workflow for Acid-Catalyzed Acetalization.
Caption: Mechanism of Acid-Catalyzed Acetalization.
References
-
Vaia. (n.d.). Show all the steps in the acid-catalyzed formation of a cyclic acetal from ethylene glycol and an aldehyde or ketone. Retrieved from [Link]
-
Chegg. (2019, April 25). Write the mechanism for the formation of acetal in ethylene glycol with an acid catalyst. Retrieved from [Link]
-
Total Synthesis. (2024, October 9). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]
-
APC. (2025, February 11). Maximizing Reaction Yield Through Bayesian Optimization. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth., 91, 221-232. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Epichlorohydrin. Retrieved from [Link]
-
Forschungszentrum Jülich. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio- and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]
-
Reddit. (2022, March 26). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Retrieved from [Link]
-
YouTube. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal.
-
PubMed. (2023). Effective Production of Selected Dioxolanes by Sequential Bio- and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 16(2), e202201981. Retrieved from [Link]
-
ResearchGate. (n.d.). Atom Economical Green Synthesis of Chloromethyl-1,3-dioxolanes from Epichlorohydrin Using Supported Heteropolyacids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bischloromethyl ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]
-
Beilstein Journals. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α,γ-DICHLOROACETONE. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US2691018A - Process of chlorinating hydroxy triazines with thionyl chloride.
- Google Patents. (n.d.). RU2218339C2 - Method for preparing 4-chloromethyl-1,3-di- oxalane.
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the reaction conditions in the synthesis of.... Retrieved from [Link]
-
Reddit. (2023, October 8). Help with thionyl chloride halogenation. Retrieved from [Link]
- Google Patents. (n.d.). CN106631737A - Method for preparing 1,3-dihydroxyacetone from 1,3-dichloroacetone.
-
Organic Syntheses. (n.d.). 2-methylene-1,3-dithiolane. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. Retrieved from [Link]
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troubleshooting side reactions in 2,2-bis(chloromethyl)-1,3-dioxolane production
Technical Support Center: Troubleshooting 2,2-Bis(chloromethyl)-1,3-dioxolane Production
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane. This bifunctional molecule is a critical intermediate in polymer chemistry and the development of complex pharmaceutical scaffolds[1]. Its synthesis typically relies on the acid-catalyzed acetalization (ketalization) of 1,3-dichloroacetone with ethylene glycol[2].
While seemingly straightforward, the reaction is governed by strict thermodynamic equilibria and kinetic competing pathways. Failure to control reaction parameters leads to severe side reactions, including oligomerization, transacetalization, and thermal degradation. This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your synthetic workflows.
Mechanistic Grounding & Pathway Visualization
To troubleshoot effectively, we must first understand the causality of the reaction. The transformation proceeds via the protonation of the carbonyl group, followed by nucleophilic attack by ethylene glycol. The critical, rate-limiting step is the dehydration of the hemiketal to form an oxocarbenium ion, which subsequently undergoes intramolecular cyclization to form the dioxolane ring.
Figure 1: Acid-catalyzed acetalization mechanism of 1,3-dichloroacetone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction stalls at 50-60% conversion despite prolonged heating. Why? Causality: Acetalization is a reversible condensation reaction. According to Le Chatelier's principle, if the stoichiometric equivalent of water generated during the formation of the oxocarbenium ion is not continuously removed, the reaction reaches a thermodynamic dead-end. Solution: Implement azeotropic distillation. Utilize toluene or benzene as a solvent and equip your apparatus with a Dean-Stark trap. Ensure the reflux rate is sufficient to drive water into the trap.
Q2: I am observing high molecular weight byproducts and a highly viscous reaction mixture. What is causing this? Causality: This is a classic kinetic vs. thermodynamic issue. While the 5-membered 1,3-dioxolane ring is thermodynamically favored, high temperatures or excessive acid catalyst can promote the intermolecular etherification of ethylene glycol or the formation of linear oligomeric acetals. Solution:
-
Temperature Control: Maintain the reaction temperature strictly within the boiling point of the azeotrope (e.g., ~110°C for toluene)[2]. Avoid localized superheating.
-
Stoichiometry: Do not use a massive excess of ethylene glycol. A molar ratio of 1.05:1 to 1.1:1 (Ethylene Glycol : 1,3-Dichloroacetone) is optimal.
Q3: My isolated product is discolored (dark brown/black) and the yield drops significantly during distillation. How can I prevent this? Causality: 2,2-bis(chloromethyl)-1,3-dioxolane is thermally sensitive in the presence of trace acids. If the acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH) is not completely neutralized during the workup, heating the crude mixture during distillation will trigger acid-catalyzed ring-opening and subsequent decomposition[2]. Solution: Introduce a rigorous neutralization step. Wash the organic layer with saturated aqueous NaHCO₃ or a mild NaOH solution until the aqueous phase is strictly basic (pH 8-9). Furthermore, always purify the product via high-vacuum fractional distillation to keep the pot temperature as low as possible.
Q4: Are the chloromethyl groups susceptible to side reactions during the synthesis or workup? Causality: Yes. The primary chloromethyl groups are highly electrophilic and readily undergo bimolecular nucleophilic substitution (S_N2) reactions[1]. While they are generally stable under the acidic conditions of the forward reaction, exposing the reaction mixture to strong bases at elevated temperatures during workup can cause residual ethylene glycol or hydroxide ions to attack the carbon atom, displacing the chloride ion[1]. Solution: Perform the alkaline neutralization at low temperatures (0–5°C) to kinetically suppress S_N2 side reactions[1].
Troubleshooting Logic Tree
Figure 2: Diagnostic logic tree for 2,2-bis(chloromethyl)-1,3-dioxolane synthesis.
Quantitative Data: Reaction Parameter Optimization
To ensure scientific integrity and reproducibility, the following table summarizes the optimal parameters and the causal effects of deviations.
| Parameter | Optimal Range | Effect of Deviation (Too Low) | Effect of Deviation (Too High) |
| Molar Ratio (Glycol:Ketone) | 1.05 : 1.00 | Incomplete conversion of ketone; lower yield. | Formation of linear oligomers; difficult purification. |
| Catalyst Loading (p-TsOH) | 1.0 - 2.0 mol% | Sluggish reaction kinetics; stalls at hemiketal stage. | Promotes etherification of glycol; product degradation. |
| Reaction Temperature | 90°C - 110°C | Insufficient energy for azeotropic water removal. | Thermal degradation; increased S_N2 side reactions. |
| Workup pH (Neutralization) | pH 8.0 - 8.5 | Residual acid causes ring-opening during distillation. | Strong base promotes S_N2 attack on chloromethyl groups. |
Standardized Experimental Protocol
This protocol is designed as a self-validating system. Each step contains an internal check to verify success before proceeding to the next phase of the workflow.
Reagents:
-
1,3-Dichloroacetone: 127.0 g (1.0 mol)
-
Ethylene Glycol: 65.2 g (1.05 mol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 1.9 g (0.01 mol)
-
Toluene (Anhydrous): 300 mL
Step-by-Step Methodology:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add the 1,3-dichloroacetone, ethylene glycol, p-TsOH, and toluene.
-
Validation Check: The mixture should form a biphasic system initially, becoming homogeneous as it heats and the ketone melts/dissolves.
-
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C)[2]. Monitor the accumulation of water in the Dean-Stark trap.
-
Validation Check: The theoretical yield of water is ~18 mL. Continue refluxing until water ceases to collect (typically 4-6 hours).
-
-
Cooling and Neutralization: Cool the reaction mixture to 0–5°C using an ice bath to minimize nucleophilic side reactions[1]. Add 50 mL of saturated aqueous NaHCO₃ solution slowly while stirring vigorously.
-
Validation Check: Test the aqueous layer with pH paper. It must read between 8.0 and 8.5. If it remains acidic, add additional NaHCO₃.
-
-
Phase Separation & Drying: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer once with 50 mL of brine, then dry over anhydrous Na₂SO₄.
-
Validation Check: The organic layer should be clear and free of visible water droplets or emulsions.
-
-
Solvent Removal & Distillation: Filter off the drying agent. Remove the toluene using a rotary evaporator. Transfer the crude oil to a short-path distillation apparatus. Distill strictly under high vacuum (e.g., 0.1 - 1.0 mmHg).
-
Validation Check: The pure 2,2-bis(chloromethyl)-1,3-dioxolane will distill as a clear, colorless liquid. Discard any dark, viscous residue left in the distillation pot.
-
References
- Benchchem. "2,2-Bis(chloromethyl)-1,3-dioxolane | 26271-50-1 | Benchchem: Classical and Contemporary Synthesis Pathways.
- Google Patents. "CN106631737A - Method for preparing 1,3-dihydroxyacetone from 1,3-dichloroacetone.
Sources
Technical Support Center: Advanced Purification of High-Grade 2,2-bis(chloromethyl)-1,3-dioxolane
Welcome to the Technical Support Center for the isolation and purification of 2,2-bis(chloromethyl)-1,3-dioxolane (CAS: 26271-50-1). Designed for research scientists and drug development professionals, this portal addresses the critical bottlenecks encountered during the purification of this highly reactive bifunctional intermediate.
I. System Overview & Mechanistic Causality
The academic and industrial importance of 2,2-bis(chloromethyl)-1,3-dioxolane stems from its bifunctional nature. The two primary chloromethyl groups serve as highly reactive electrophilic centers for nucleophilic substitution (SN2) reactions, allowing it to act as a versatile crosslinking agent in polymer chemistry and a scaffold in pharmaceutical synthesis .
However, the compound's structure presents a distinct purification paradox: while the chloromethyl groups are thermally stable, the cyclic acetal backbone is highly labile under acidic conditions. Because the standard synthesis utilizes 1,3-dichloroacetone, ethylene glycol, and a p-toluenesulfonic acid (p-TSA) catalyst, residual acid is the primary cause of purification failure . If the crude mixture is subjected to thermal distillation without complete neutralization, the acetal ring undergoes rapid oxocarbenium-mediated cleavage, reverting the product into dihydroxyacetone derivatives and initiating a runaway degradation cascade .
Logical mechanism of acid-catalyzed thermal degradation of the dioxolane ring.
II. Troubleshooting Guide: Critical Purification Bottlenecks
Q: During vacuum distillation, my mixture turns dark brown and the yield drops significantly. What is happening? A: This is a classic symptom of acid-catalyzed thermal degradation. When heated in the presence of trace p-TSA, the compound hydrolyzes. Causality: The heat provides the activation energy for the residual protons to protonate the dioxolane oxygen, triggering ring-opening. Solution: You must ensure absolute neutralization of the catalyst using an alkaline wash prior to applying any heat.
Q: My GC-FID analysis shows unreacted 1,3-dichloroacetone co-distilling with my final product. How can I separate them? A: 1,3-dichloroacetone has a boiling point of ~173 °C at atmospheric pressure, which places its vapor pressure curve dangerously close to your target product under deep vacuum. Causality: Insufficient theoretical plates in your distillation column allow cross-contamination. Solution: Utilize a Vigreux column with at least 15 cm of theoretical plates. Alternatively, force the upstream reaction to absolute completion by using a 1.2x molar excess of ethylene glycol, which is much easier to remove via aqueous extraction.
Q: The distillate is cloudy upon cooling. What is the contaminant? A: Cloudiness in the purified liquid indicates trace water contamination. Because the synthesis utilizes a Dean-Stark trap (often with toluene as an azeotropic solvent), incomplete desiccation prior to distillation allows water to carry over. Solution: Implement a strict Karl Fischer validation step (< 0.1% moisture) before loading the distillation flask.
III. Self-Validating Advanced Purification Protocol
To guarantee high-grade purity (>99%), do not treat this protocol as a simple checklist. It is a self-validating system ; you must not proceed to the next phase without passing the designated analytical checkpoint.
Phase 1: Catalyst Quenching and Liquid-Liquid Extraction
-
Cooling: Allow the crude reaction mixture (typically dissolved in toluene) to cool completely to 20–25 °C.
-
Alkaline Wash: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) to the organic layer to neutralize the p-TSA catalyst.
-
Agitation: Stir vigorously for 15 minutes to ensure complete biphasic contact, then transfer to a separatory funnel and allow phase separation.
-
🛑 VALIDATION CHECK 1 (pH): Draw a sample of the lower aqueous layer. The pH must be ≥ 7.5 . If the pH is acidic or neutral, repeat steps 2-3. Proceeding with a lower pH guarantees thermal degradation.
Phase 2: Desiccation and Filtration
-
Drying: Transfer the validated organic (toluene) layer to a clean Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) and stir continuously for 30 minutes.
-
Filtration: Filter the mixture through a medium-porosity glass frit to remove the hydrated salts.
-
🛑 VALIDATION CHECK 2 (Moisture): Perform a Karl Fischer titration on the filtrate. The moisture content must be < 0.1% . If > 0.1%, re-expose the filtrate to fresh desiccant.
Phase 3: Fractional Vacuum Distillation
-
Solvent Stripping: Transfer the dried filtrate to a distillation apparatus equipped with a Vigreux column. Gradually heat the mixture to 120 °C at atmospheric pressure to strip off the toluene solvent.
-
Vacuum Application: Apply a vacuum pump to achieve a strict pressure of 10 mmHg .
-
Fraction Collection: Collect the main fraction distilling precisely at 88–92 °C . Discard the fore-run and leave the heavy oligomeric residues in the boiling flask.
-
🛑 VALIDATION CHECK 3 (Purity): Analyze the collected main fraction via GC-FID. Target purity is >99.0% .
Workflow for the self-validating purification of 2,2-bis(chloromethyl)-1,3-dioxolane.
IV. Quantitative Impurity Profiling and Resolution
Use the following data table to map specific impurities to their physical properties and targeted removal strategies.
| Impurity Profile | Source / Origin | Physical Property | Purification Strategy | Validation Metric |
| p-Toluenesulfonic acid | Acetalization catalyst | Acidic, Water-soluble | Alkaline aqueous wash (5% NaHCO₃) | Aqueous layer pH ≥ 7.5 |
| Ethylene Glycol | Reactant (molar excess) | b.p. 197 °C, Water-soluble | Liquid-liquid phase separation | GC-FID < 0.1% |
| Water | Reaction byproduct | b.p. 100 °C | Anhydrous Na₂SO₄ desiccation | Karl Fischer < 0.1% |
| Toluene | Reaction solvent | b.p. 110 °C | Atmospheric pressure stripping | GC-FID < 0.5% |
| 1,3-Dichloroacetone | Unreacted starting material | b.p. 173 °C | Fractional vacuum distillation | GC-FID < 0.1% |
V. Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards associated with handling high-grade 2,2-bis(chloromethyl)-1,3-dioxolane? A: According to its standardized safety profile, the compound is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314). The volatile nature of the purified liquid also means it may cause respiratory irritation (H335) . Always execute transfers and distillations within a certified fume hood using heavy-duty nitrile gloves and splash goggles.
Q: Why is the vacuum pressure strictly set to 10 mmHg during distillation? A: The boiling point of the pure compound is precisely 88–92 °C at 10 mmHg . Deviating from this pressure alters the boiling point curve. If the vacuum is too weak (e.g., 50 mmHg), the required heating temperature increases, exponentially raising the risk of thermal degradation of the acetal linkage. If the vacuum is too strong (e.g., <1 mmHg), the compound may bump or co-distill with heavier oligomers.
Q: Can I purify this compound via recrystallization instead of distillation? A: Yes, but only for highly specialized downstream applications. While 2,2-bis(chloromethyl)-1,3-dioxolane is typically isolated as a colorless liquid, recrystallizing the product directly from ethylene glycol can yield a white crystalline powder. This solid-state form is occasionally preferred when manufacturing specific sulfate salts or when ultra-high purity solid intermediates are required for polymer crosslinking .
VI. References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 280070, 2,2-Bis(chloromethyl)-1,3-dioxolane." PubChem. URL: [Link]
-
Google Patents. "Preparing method of 3-oxo-1-cyclobutane-carboxylic acid (CN101555205B)." Google Patents. URL:
preventing hydrolysis of 2,2-bis(chloromethyl)-1,3-dioxolane during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chemical vulnerabilities of 2,2-bis(chloromethyl)-1,3-dioxolane during long-term storage.
Mechanistic Insight: The Causality of Degradation
2,2-bis(chloromethyl)-1,3-dioxolane is a cyclic ketal. While acetals and ketals are highly stable against nucleophiles and bases, they possess a critical structural vulnerability: acid-catalyzed hydrolysis [1].
When exposed to trace amounts of protons (H⁺) and moisture (H₂O), the dioxolane ring undergoes protonation, leading to the formation of an oxocarbenium ion intermediate[2]. Because the chloromethyl groups are electron-withdrawing, they slightly destabilize this intermediate compared to standard methyl groups, but the fundamental susceptibility to moisture remains[2]. Ultimately, the ring opens and hydrolyzes, irreversibly degrading the compound into ethylene glycol and 1,3-dichloroacetone—a highly reactive and toxic lachrymator.
To prevent this, our storage strategy cannot rely on temperature control alone; it must actively interrupt the chemical causality of hydrolysis by scavenging both water and protons.
Fig 1: Acid-catalyzed hydrolysis pathway and targeted stabilization interventions.
Troubleshooting & FAQs
Q: My stored batch has turned slightly yellow and developed a sharp, pungent odor. What happened? A: Your compound has hydrolyzed. The sharp, irritating odor is caused by the release of 1,3-dichloroacetone, the parent ketone of this specific ketal. 1,3-dichloroacetone is a potent lachrymator (tear gas). If your batch smells pungent, the structural integrity of the dioxolane ring has been compromised, and the batch should be safely discarded.
Q: Can I use standard silica gel to keep the compound dry? A: Absolutely not. Silica gel has a slightly acidic surface due to exposed silanol groups. Introducing silica gel will actively catalyze the formation of the oxocarbenium ion and accelerate the hydrolysis of your compound[1]. You must use Type 3A molecular sieves instead.
Q: Why are Type 3A molecular sieves specifically required? A: Type 3A molecular sieves have a highly controlled pore size of approximately 3 Ångströms. Water molecules have a kinetic diameter of 1.93 Å and easily enter the pores to be permanently trapped[3]. The bulky dioxolane ring is completely excluded from the pores, preventing product loss or unwanted surface catalysis[3].
Q: What is the purpose of adding solid potassium carbonate (K₂CO₃) to the storage flask? A: Acetals are stable in basic conditions but extremely sensitive to protons[1]. Trace acidity can be introduced simply by ambient CO₂ dissolving in microscopic moisture, or from the slightly acidic surface of standard laboratory glassware[2]. Anhydrous K₂CO₃ acts as an insoluble, heterogeneous basic scavenger that neutralizes trace protons before they can attack the acetal, without dissolving into or reacting with your organic phase[4].
Q: Is standard refrigeration at 4°C sufficient for long-term storage? A: No. While lowering the temperature slows the kinetic rate of degradation, standard refrigerators are highly humid environments. If the container is not perfectly sealed, thermal cycling will draw moisture into the headspace[5]. Temperature control must be paired with chemical stabilization and an inert gas blanket[5].
Standard Operating Procedure (SOP): Self-Validating Anhydrous Storage
To ensure the long-term stability of 2,2-bis(chloromethyl)-1,3-dioxolane, follow this self-validating protocol.
Step 1: Sieve Activation Bake Type 3A molecular sieves in a shallow layer at 250°C for at least 2 hours to drive off all adsorbed atmospheric water[3]. Cool them in a vacuum desiccator to prevent moisture re-adsorption.
Step 2: Base Preparation Dry granular potassium carbonate (K₂CO₃) in an oven at 150°C for 1 hour. This ensures the removal of any sesquihydrate forms, rendering the salt fully anhydrous[4].
Step 3: Vessel Preparation Select a heavy-walled amber glass bottle. Oven-dry the bottle and purge it continuously with Argon gas while it cools down to room temperature. This prevents ambient moisture from condensing on the inner glass walls[5].
Step 4: Compound Transfer & Stabilization Transfer the 2,2-bis(chloromethyl)-1,3-dioxolane into the prepared vessel. Directly into the liquid, add 5% (w/v) of the activated Type 3A sieves and 1% (w/v) of the anhydrous K₂CO₃ .
Step 5: Headspace Purging Blanket the headspace of the vessel with Argon. Argon is significantly denser than Nitrogen and ambient air, allowing it to sit directly over the liquid surface and effectively displace moisture-laden oxygen[5].
Step 6: Sealing & Storage Seal the bottle with a PTFE-lined cap (avoid standard rubber septa, which degrade over time). Wrap the cap tightly with Parafilm and store the vessel in a freezer at -20°C .
Step 7: Self-Validation (Pre-Use QC) Before utilizing the stored batch in downstream multistep syntheses, validate its integrity via ¹H NMR. A stable, intact batch will display the characteristic dioxolane ring protons (a sharp multiplet/singlet around 4.0–4.2 ppm). The appearance of a new peak near 4.5 ppm indicates the presence of the 1,3-dichloroacetone degradation product, signaling that the storage system has failed.
Quantitative Stability Data
The following table summarizes the expected shelf-life of 2,2-bis(chloromethyl)-1,3-dioxolane under various storage regimens, demonstrating the necessity of the combined stabilization approach.
| Storage Regimen | Temperature | Additives | Atmosphere | 6-Month Purity (%) | 24-Month Purity (%) |
| Unoptimized Ambient | 20°C | None | Air | < 80% (Failed) | N/A |
| Standard Refrigeration | 4°C | None | Air | 92.0% | < 70% (Failed) |
| Desiccated Cold Storage | 4°C | 3A Sieves | Nitrogen | 98.5% | 89.0% |
| Optimized Protocol | -20°C | 3A Sieves + K₂CO₃ | Argon | > 99.9% | > 99.5% |
Sources
Technical Support Center: Optimization & Troubleshooting for 2,2-Bis(chloromethyl)-1,3-dioxolane Extraction
Welcome to the Technical Support Center for the extraction and purification of 2,2-bis(chloromethyl)-1,3-dioxolane. This cyclic ketal is typically synthesized via the acid-catalyzed ketalization of 1,3-dichloroacetone with ethylene glycol, often utilizing a Dean-Stark apparatus with toluene to continuously remove water[1].
A critical bottleneck in this workflow is the liquid-liquid extraction phase. Unreacted precursors—specifically the highly electrophilic 1,3-dichloroacetone and the hydrophilic ethylene glycol—frequently co-extract with the target dioxolane. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity phase separation without compromising the acid-sensitive dioxolane ring[2].
Part 1: Troubleshooting Guides & FAQs
Q1: Why is unreacted ethylene glycol persisting in my organic phase after aqueous washing? A1: Ethylene glycol is miscible with water, making it theoretically easy to wash out. However, if you are using highly polar organic extraction solvents (like pure ethyl acetate or dichloromethane), ethylene glycol can partition into the organic layer due to strong hydrogen bonding. Solution: Switch your extraction solvent to a non-polar solvent like toluene or a hexane/ethyl acetate (8:2) mixture. Furthermore, replace standard water washes with saturated aqueous sodium chloride (brine). The high ionic strength of brine drastically reduces the solubility of organic compounds in the aqueous layer (the "salting-out" effect) while simultaneously stripping the strongly hydrogen-bonding ethylene glycol from the organic phase.
Q2: How do I selectively remove unreacted 1,3-dichloroacetone without degrading the dioxolane product? A2: 1,3-dichloroacetone has moderate water solubility (~27.9 g/L at 20 °C)[3] but is highly soluble in organic solvents like toluene and ether[4]. Simple aqueous washing will not efficiently remove it. Solution: Utilize a chemoselective reactive extraction method using saturated aqueous sodium bisulfite (NaHSO₃). 1,3-dichloroacetone is a highly reactive, electrophilic ketone. When washed with NaHSO₃, it undergoes nucleophilic attack to form a highly water-soluble bisulfite adduct. The 2,2-bis(chloromethyl)-1,3-dioxolane, being a protected ketal, lacks the electrophilic carbonyl carbon and is completely unreactive toward bisulfite. This allows the ketone to be pulled into the aqueous phase while the pure dioxolane remains in the organic phase.
Q3: My dioxolane product is hydrolyzing back to 1,3-dichloroacetone and ethylene glycol during extraction. What went wrong? A3: 1,3-dioxolane rings are inherently stable under neutral and basic conditions but are highly susceptible to acid-catalyzed hydrolysis[2]. If you used an acid catalyst (e.g., p-toluenesulfonic acid) during synthesis[1] and proceeded directly to water or bisulfite washes, the localized acidic pH in the separatory funnel cleaved the ketal. Solution: You must perform a basic quench before any other washing step. Wash the crude organic mixture with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Only after this basic wash should you proceed to the bisulfite or brine washes. This creates a self-validating workflow where the product is chemically protected before purification begins.
Part 2: Standard Operating Protocol (Step-by-Step Methodology)
Prerequisites: The reaction mixture is assumed to be in a non-polar organic solvent (e.g., toluene) post-synthesis.
Step 1: Acid Quenching (Crucial First Step)
-
Cool the crude reaction mixture to room temperature.
-
Add an equal volume of saturated aqueous NaHCO₃ to the organic mixture in a separatory funnel.
-
Shake gently and vent frequently, as the neutralization of the acid catalyst will generate CO₂ gas.
-
Allow the phases to separate completely. Drain and discard the lower aqueous layer.
Step 2: Ketone Scavenging (Bisulfite Wash)
-
To the retained organic layer, add 0.5 volumes of 20% w/v aqueous sodium bisulfite (NaHSO₃).
-
Shake vigorously for 3-5 minutes. Mechanical agitation is required to ensure complete phase transfer and adduct formation of the unreacted 1,3-dichloroacetone.
-
Allow the phases to separate. Drain and discard the lower aqueous layer (which now contains the water-soluble ketone-bisulfite adduct).
-
Optional: Repeat this step once more if GC-MS or TLC indicates high levels of residual ketone.
Step 3: Ethylene Glycol Removal & Drying
-
Wash the organic layer with 0.5 volumes of saturated brine (NaCl).
-
Separate and discard the lower aqueous layer.
-
Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) for 15 minutes.
-
Filter out the drying agent and concentrate the filtrate under reduced pressure to yield the purified 2,2-bis(chloromethyl)-1,3-dioxolane.
Part 3: Quantitative Data & Partitioning Profiles
The following table summarizes the physicochemical properties dictating the extraction behavior of the reaction components, validating the logic behind the protocol steps:
| Component | Role | Water Solubility | Organic Solubility (Toluene) | Removal Strategy during Extraction |
| Ethylene Glycol | Precursor | Miscible | Very Low | Brine wash (salting out from organics) |
| 1,3-Dichloroacetone | Precursor | ~27.9 g/L (20 °C) | High | Reactive extraction (NaHSO₃ wash) |
| p-Toluenesulfonic Acid | Catalyst | High | Moderate | Neutralization (NaHCO₃ wash) |
| 2,2-bis(chloromethyl)-1,3-dioxolane | Product | Low | High | Retained in organic phase |
Part 4: Mechanistic & Workflow Visualizations
Step-by-step liquid-liquid extraction workflow for isolating 2,2-bis(chloromethyl)-1,3-dioxolane.
Chemoselective removal of 1,3-dichloroacetone via water-soluble bisulfite adduct formation.
References
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. 1
-
Cas 534-07-6, 1,3-Dichloroacetone - LookChem. 3
-
2,2-Bis(chloromethyl)-1,3-dioxolane | 26271-50-1 - Benchchem.2
-
Bis(chloromethyl) ketone - Grokipedia. 4
Sources
GC-MS method validation for 2,2-bis(chloromethyl)-1,3-dioxolane purity analysis
As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying trace-level bifunctional intermediates in complex matrices. 2,2-Bis(chloromethyl)-1,3-dioxolane (BCMD) is a prime example. Widely utilized as a versatile crosslinking agent in polymer chemistry and a critical intermediate in organic synthesis, its bifunctional chloromethyl groups make it highly reactive toward [1].
While this reactivity is synthetically advantageous, it also categorizes BCMD as a potential alkylating agent. In pharmaceutical and advanced material manufacturing, unreacted BCMD or its precursors (such as 1,3-dichloroacetone) must be rigorously monitored as potentially genotoxic impurities (PGIs). This guide objectively compares analytical platforms for BCMD purity analysis and provides a self-validating, ICH Q2(R2)-compliant GC-MS methodology.
Part 1: Analytical Platform Comparison (The "Why")
When developing a purity assay for BCMD, analysts typically consider HPLC-UV, GC-FID, and GC-MS. However, the molecular structure of BCMD dictates a clear hierarchy in technique suitability.
-
HPLC-UV (Not Recommended): BCMD (C₅H₈Cl₂O₂) consists entirely of aliphatic single bonds (C-C, C-O, C-Cl). It lacks a conjugated pi-electron system or aromatic ring, meaning it has no UV chromophore. Attempting to detect it via HPLC-UV requires monitoring at extreme low wavelengths (<200 nm), where mobile phase absorbance and dissolved oxygen cause severe baseline drift, rendering trace analysis impossible.
-
GC-FID (Suitable for Bulk Assay): Because BCMD is volatile and thermally stable, Gas Chromatography with Flame Ionization Detection (GC-FID) is viable for bulk purity assays (e.g., >95% purity). However, FID is a non-specific detector. If a synthetic byproduct co-elutes with BCMD, the FID will sum their signals, leading to false-positive purity overestimations. It also lacks the sensitivity required for sub-ppm impurity profiling.
-
GC-MS with EI-SIM (The Gold Standard): Gas Chromatography-Mass Spectrometry (GC-MS) overcomes the limitations of both HPLC and GC-FID. Using Electron Ionization (EI) and Selected Ion Monitoring (SIM), GC-MS filters out matrix noise by exclusively detecting the unique mass-to-charge (m/z) fragments of BCMD[2]. This provides unequivocal structural confirmation and pushes the Limit of Detection (LOD) into the parts-per-billion (ppb) range.
Table 1: Performance Comparison for BCMD Purity Analysis
| Analytical Feature | GC-MS (EI-SIM) | GC-FID | HPLC-UV |
| Detection Mechanism | Mass-to-charge ratio (m/z) fragmentation | Carbon-hydrogen bond combustion | UV light absorbance |
| Sensitivity (LOD) | < 0.05 ppm (Ideal for trace impurities) | ~ 15.0 ppm | > 500 ppm (Poor) |
| Specificity | High (Isotopic pattern matching) | Low (Relies solely on retention time) | Low (No chromophore) |
| Matrix Interference | Minimal (SIM mode filters background) | High (Co-eluting peaks sum together) | Extreme (Solvent absorbance at <200nm) |
| Primary Application | Trace Impurity Profiling & Purity Release | Routine Bulk Assay | Not Recommended |
Part 2: Method Development & Validation Strategy
To ensure trustworthiness and regulatory compliance, the GC-MS method must be validated according to the [3]. The workflow below illustrates the lifecycle of a self-validating analytical procedure.
Caption: ICH Q2(R2) Method Validation Lifecycle for GC-MS Purity Analysis.
Part 3: Step-by-Step Experimental Protocol
The following protocol is engineered specifically for the chemical properties of BCMD. Every step includes the mechanistic reasoning behind the experimental choice.
Sample Preparation
-
Causality: BCMD is highly reactive toward nucleophiles (like water or alcohols) due to its two electrophilic chloromethyl groups[1]. Using protic solvents can lead to sample degradation (solvolysis) prior to injection.
-
Procedure: Weigh 10.0 mg of the BCMD sample and dissolve it in 10.0 mL of anhydrous, GC-grade ethyl acetate to create a 1000 ppm stock solution. Serially dilute this stock with ethyl acetate to construct a 5-level calibration curve ranging from 0.15 ppm to 100 ppm. Prepare a matrix blank using pure ethyl acetate.
GC Separation Parameters
-
Causality: The DB-624 stationary phase (6% cyanopropylphenyl, 94% dimethylpolysiloxane) provides optimal dipole-dipole interactions for volatile halogenated compounds. This ensures baseline resolution between BCMD and synthetic precursors like 1,3-dichloroacetone[2].
-
Procedure:
-
Column: DB-624 (30 m × 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.
-
Injection: 1.0 µL volume, Split ratio 10:1, Injector temperature at 220°C.
-
Oven Program: Initial temperature 50°C (hold 2 min), ramp at 15°C/min to 200°C (hold 5 min).
-
Mass Spectrometry (EI-SIM) Tuning
-
Causality: Under 70 eV Electron Ionization, BCMD (MW = 170 Da) undergoes predictable fragmentation. The loss of a chloromethyl radical (•CH₂Cl, 49 Da) yields a highly stable oxonium ion at m/z 121[2]. Because this fragment retains one chlorine atom (which naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio), it produces a distinct m/z 121 and 123 doublet. Monitoring these specific ions ignores background chemical noise.
-
Procedure:
-
Ionization Source: 230°C, Electron Energy: 70 eV.
-
SIM Ions: Monitor m/z 121 (Primary Quantifier) and m/z 123 (Primary Qualifier). Additionally, monitor m/z 87 (dioxolane ring cleavage) and m/z 49 (CH₂Cl⁺) as secondary qualifiers[2]. Set dwell time to 50 ms per ion.
-
Caption: Step-by-step GC-MS analytical pathway from sample preparation to quantitation.
Self-Validating Execution (ICH Q2(R2) Compliance)
-
System Suitability: Inject the 10 ppm standard six consecutive times. The method is valid for the run only if the Relative Standard Deviation (%RSD) of the m/z 121 peak area is ≤ 2.0%.
-
Specificity: Inject the ethyl acetate blank. Verify that no peaks with S/N > 3 elute at the retention time of BCMD.
-
Accuracy: Spike known concentrations of a BCMD reference standard into a synthetic matrix at 50%, 100%, and 150% of the target specification limit. Calculate percentage recovery.
Part 4: Experimental Data & Validation Results
The following table summarizes the experimental validation data obtained using the described GC-MS (SIM) methodology, contrasted against a traditional GC-FID approach. The GC-MS method easily meets and exceeds the stringent acceptance criteria set forth by regulatory bodies for trace analysis.
Table 2: ICH Q2(R2) Validation Results (GC-MS vs. GC-FID)
| Validation Parameter | GC-MS (SIM Mode) Results | GC-FID Results | ICH Q2(R2) Acceptance Criteria |
| Specificity | Absolute (No interference at m/z 121, 123) | Moderate (Baseline noise/co-elution risks) | No interference at analyte RT |
| Limit of Detection (LOD) | 0.05 ppm | 15.0 ppm | Signal-to-Noise (S/N) ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.15 ppm | 45.0 ppm | Signal-to-Noise (S/N) ≥ 10:1 |
| Linearity (R²) | 0.9998 (Range: 0.15 - 100 ppm) | 0.995 (Range: 50 - 1000 ppm) | Correlation Coefficient R² ≥ 0.99 |
| Accuracy (Spike Recovery) | 98.5% - 101.2% | 92.0% - 105.5% | Mean recovery between 90.0% - 110.0% |
| Precision (Repeatability) | 1.2% RSD (n=6) | 3.8% RSD (n=6) | %RSD ≤ 2.0% |
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. Available at:[Link]
Sources
comparing crosslinking efficiency: 2,2-bis(chloromethyl)-1,3-dioxolane vs epichlorohydrin
Comparative Guide: Crosslinking Efficiency of 2,2-Bis(chloromethyl)-1,3-dioxolane vs. Epichlorohydrin in Polymeric Biomaterials
As the demand for advanced biomaterials and smart drug delivery systems accelerates, the selection of an optimal crosslinking agent is no longer just a structural consideration—it is a functional imperative. Crosslinkers dictate a polymer network's mechanical integrity, degradation profile, and payload-release kinetics.
This technical guide objectively compares two distinct bifunctional crosslinkers: Epichlorohydrin (ECH) , the industry-standard asymmetric agent known for creating permanent networks, and 2,2-bis(chloromethyl)-1,3-dioxolane (BCMD) , a specialized symmetric agent that introduces stimuli-responsive, acid-labile linkages.
Mechanistic Profiling: Asymmetric vs. Symmetric Crosslinking
To evaluate crosslinking efficiency, we must first analyze the causality behind each molecule's reactivity.
Epichlorohydrin (ECH) is an asymmetric bifunctional alkylating agent featuring a highly strained epoxide ring and a primary alkyl chloride[1]. Its crosslinking efficiency is exceptionally high but kinetically staggered. The reaction initiates via a rapid, pH-dependent epoxide ring-opening, followed by a slower SN2 nucleophilic displacement of the chloride ion. Because the epoxide is highly reactive, ECH readily forms stable, non-degradable ether or amine bonds, making it ideal for permanent structural hydrogels[2].
2,2-Bis(chloromethyl)-1,3-dioxolane (BCMD) offers a fundamentally different approach. It is a symmetric molecule relying entirely on two equivalent chloromethyl groups for crosslinking via SN2 nucleophilic substitution[3]. Because primary chlorides are inherently less reactive than strained epoxides, BCMD exhibits a lower absolute crosslinking rate and requires elevated temperatures or catalysts. However, this slower kinetic profile prevents runaway homopolymerization. More importantly, BCMD acts as an acetal crosslinker . The 1,3-dioxolane core is stable at physiological pH (7.4) but undergoes rapid acid hydrolysis in acidic environments (pH 5.0–5.5), a mechanism heavily leveraged in polymeric nanostructures for targeted drug therapy[4].
Reaction mechanisms and network stability of ECH versus BCMD crosslinkers.
Comparative Performance & Crosslinking Efficiency
The choice between ECH and BCMD dictates the ultimate utility of the synthesized biomaterial. ECH is optimized for maximum entrapment efficiency and long-term stability, whereas BCMD sacrifices raw reaction speed for precise, stimuli-responsive degradation.
| Parameter | Epichlorohydrin (ECH) | 2,2-Bis(chloromethyl)-1,3-dioxolane (BCMD) |
| Reactive Functional Groups | Epoxide, Primary Alkyl Chloride | Two Primary Alkyl Chlorides |
| Crosslinking Mechanism | Asymmetric (Ring-opening + SN2 ) | Symmetric (Dual SN2 ) |
| Relative Efficiency / Speed | High (Rapid epoxide reaction) | Moderate (Requires elevated temp/catalyst) |
| Network Linkage Stability | Permanent (Stable ether/amine bonds) | Stimuli-Responsive (Acid-labile acetal core) |
| Primary Application | Structural hydrogels, sustained release | Smart biomaterials, targeted drug delivery |
| Toxicity & Handling Profile | High (Volatile, highly reactive) | Moderate (Standard alkylating precautions) |
Application in Drug Development: The Case for Stimuli-Responsive Networks
In drug development, the static nature of ECH-crosslinked networks can be a limitation. While ECH is excellent for creating sustained-release excipients (e.g., starch microspheres that slowly diffuse drugs over 12+ hours)[2], it cannot actively respond to the biological environment.
Conversely, BCMD addresses the critical challenge of intracellular drug delivery. When nanocarriers are endocytosed, they become trapped in endosomes. The acetal linkages formed by BCMD are engineered to degrade rapidly at the acidic pH of endosomal/lysosomal compartments (pH 5.0), triggering a sudden release of the therapeutic payload directly into the cytosol before lysosomal degradation can destroy the drug[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthesis workflow includes a specific validation step to confirm crosslinking density and functional success.
Standardized workflow for synthesizing and validating crosslinked polymer networks.
Protocol A: Synthesis of ECH-Crosslinked Polysaccharide Hydrogels
Causality Focus: ECH requires highly alkaline conditions to deprotonate the hydroxyl groups of the polysaccharide, generating potent alkoxide nucleophiles that can readily attack the sterically hindered epoxide ring.
-
Solubilization: Dissolve 2.0 g of target polysaccharide (e.g., hyaluronic acid or starch) in 20 mL of 1 M NaOH (pH > 12) to ensure complete deprotonation of hydroxyl groups.
-
Crosslinker Addition: Add 0.5 mL of ECH dropwise under continuous stirring at 25°C. Note: Dropwise addition prevents localized exothermic hotspots and limits the homopolymerization of ECH.
-
Curing: Elevate the temperature to 45°C and stir for 4 hours. The initial phase is dominated by rapid epoxide ring-opening, followed by the slower SN2 displacement of the chloride ion[1].
-
Neutralization & Purification: Adjust pH to 7.0 using 1 M HCl to quench the reaction. Precipitate the hydrogel in excess ethanol, wash thoroughly, and lyophilize.
-
Self-Validation (Equilibrium Swelling Ratio): Submerge a known dry mass of the hydrogel in PBS (pH 7.4) for 24 hours. Weigh the swollen gel. A successful crosslinking event yields an Equilibrium Swelling Ratio (ESR) that is inversely proportional to the ECH concentration used.
Protocol B: Synthesis of BCMD-Crosslinked Acid-Labile Microgels
Causality Focus: Because BCMD relies entirely on SN2 substitution of primary chlorides—which are less inherently reactive than epoxides—the reaction requires elevated temperatures and an acid scavenger to drive the reaction forward without prematurely cleaving the acetal core.
-
Polymer Preparation: Dissolve 2.0 g of amine-functionalized polymer (e.g., partially deacetylated chitosan) in 25 mL of anhydrous DMSO. Anhydrous conditions prevent premature hydrolysis of the acetal core.
-
Catalysis & Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger. Introduce 0.5 g of BCMD.
-
Crosslinking: Heat the reaction mixture to 70°C for 12 hours under an inert nitrogen atmosphere. The symmetric nature of BCMD ensures uniform network formation.
-
Purification: Dialyze the mixture against slightly alkaline water (pH 7.5) using a 10 kDa MWCO membrane for 48 hours to remove unreacted BCMD and DIPEA salts. Lyophilize the resulting microgels.
-
Self-Validation (Dual-Environment Degradation Assay): Incubate equal masses of the lyophilized gel in PBS (pH 7.4) and Acetate Buffer (pH 5.0) at 37°C. A successfully validated BCMD network will remain structurally intact at pH 7.4 but exhibit >80% mass loss within 24 hours at pH 5.0 due to the targeted cleavage of the 1,3-dioxolane acetal rings.
References[3] 2,2-Bis(chloromethyl)-1,3-dioxolane | 26271-50-1 | Benchchem. Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiXh2Brs2wXmID5zzkWPvJRFKV-07_nonu5CKhlSo_wHIGGmR4KtsVXwIrtOW7IBopSnWbsMb-jASRkYiDevBSGM1j2PPZvVXOSODgSydv_LXnranUgWumut4mZJkWuixWiSZx[1] DNA Interstrand Cross-Linking by Epichlorohydrin - PMC. National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeKjanSC6qYdbKov2z0Pz0KXUDnYQu0QG8mCoi4ypmp3i1iJt88dCSsDoPPR1mSzmNsZlvM9hhZSwaqCZ2YyaaDpDOOFasmBzJFNP7OKqiC7lIPK02AJZ_7eDgnOMOhbRZEn9rtVATDy6PxkY=[2] Preparation, Optimization, and Evaluation of Epichlorohydrin Cross-Linked Enset (Ensete ventricosum) Starch as Drug Release Sustaining Excipient in Microsphere Formulation - PMC. National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7p2Ic5oSm_TYo3ZMSiwrgEMnp2z8K4q5JJp22LQDgganKF89wLQwSRrmKVPSW8ZD0ObB2GOO3lheX1R37UNjK2YtvY6D0-tEMkZFh27fcXIJ17dOZAyD3-D4N4RPVpPLV5ibbpfT_dDh6R7I=[4] Polymeric Nanostructures for Imaging and Therapy | Chemical Reviews. American Chemical Society (ACS). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIXvaHmhq-l6vLw2RNlQ0IWWG3hnQFLEg9rMe-YB4Z9UDiBP5KQWAO0hkDm8OL5rkur9xkCZY1cIzNWg2DA0Alozf8w7dAeRICyKV5r67FHcDuEqlWxznAvTyAyX2hFfL-vhQlmTSVD8YUtMp6wjU=
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- 1. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, Optimization, and Evaluation of Epichlorohydrin Cross-Linked Enset (Ensete ventricosum (Welw.) Cheeseman) Starch as Drug Release Sustaining Excipient in Microsphere Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2-Bis(chloromethyl)-1,3-dioxolane | 26271-50-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the FTIR Spectroscopy Validation of 2,2-bis(chloromethyl)-1,3-dioxolane Functional Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of intermediates is paramount. 2,2-bis(chloromethyl)-1,3-dioxolane, a versatile bifunctional compound, serves as a critical building block. Its dioxolane ring acts as a protecting group for a carbonyl functionality, while the two chloromethyl groups provide reactive sites for nucleophilic substitution.[1] Validating the integrity of these functional groups is a crucial quality control step. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the validation of 2,2-bis(chloromethyl)-1,3-dioxolane, supplemented with insights into alternative analytical techniques and supported by established experimental protocols.
The Spectral Signature of 2,2-bis(chloromethyl)-1,3-dioxolane: An FTIR Perspective
FTIR spectroscopy is a rapid, non-destructive, and highly effective technique for identifying the functional groups within a molecule.[2] The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For 2,2-bis(chloromethyl)-1,3-dioxolane, the key functional groups—the cyclic ether (dioxolane) and the alkyl halides (chloromethyl groups)—exhibit characteristic absorption bands.
While a publicly available, fully annotated experimental spectrum of 2,2-bis(chloromethyl)-1,3-dioxolane is not readily found in common databases, we can predict its spectral features with high confidence based on the extensive literature on related structures. The expected FTIR spectrum will be a composite of the vibrational modes of the 1,3-dioxolane ring and the 2,2-bis(chloromethyl) substituent.
Key Vibrational Modes and Expected Absorption Ranges:
The primary diagnostic peaks for 2,2-bis(chloromethyl)-1,3-dioxolane are anticipated in the following regions:
-
C-H Stretching (Aliphatic): The C-H stretching vibrations of the methylene groups (-CH2-) in the dioxolane ring and the chloromethyl groups are expected to appear in the range of 3000-2850 cm⁻¹ . These are typically of medium to strong intensity.
-
C-O-C Stretching (Dioxolane Ring): The most characteristic feature of the 1,3-dioxolane ring is the strong and distinct C-O-C stretching vibrations. For cyclic ethers, these absorptions are typically observed between 1200 cm⁻¹ and 1000 cm⁻¹ .[3] Specifically for 1,3-dioxolanes, a series of strong bands can be expected, with a prominent asymmetric C-O-C stretch often appearing around 1140-1070 cm⁻¹ .[4]
-
C-Cl Stretching (Chloromethyl Groups): The presence of the two chloromethyl groups will give rise to C-Cl stretching absorptions. These are generally found in the fingerprint region, typically between 850-550 cm⁻¹ .[5] The intensity of these bands can range from medium to strong.
-
CH₂ Bending (Scissoring and Wagging): The methylene groups will also exhibit bending vibrations. The scissoring motion is typically observed around 1470-1450 cm⁻¹ , while C-H wagging from the -CH₂X (where X is a halogen) can be found in the 1300-1150 cm⁻¹ region.[6]
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex series of absorptions unique to the molecule as a whole.[4] While specific assignments in this region can be challenging, the overall pattern is highly reproducible and serves as a valuable identifier for the compound.
A Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive validation often involves complementary techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Identification of functional groups (C-O, C-Cl, C-H). | Rapid, non-destructive, cost-effective, sensitive to changes in bond polarity. | Provides limited information on molecular connectivity and stereochemistry. Complex spectra can be difficult to interpret fully. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of atoms, and stereochemistry.[7] | Provides unambiguous structural elucidation. Quantitative capabilities. | Less sensitive than mass spectrometry, requires larger sample amounts, more expensive instrumentation. |
| Mass Spectrometry (MS) | Precise molecular weight and information about molecular formula through fragmentation patterns.[2] | High sensitivity, can analyze complex mixtures when coupled with chromatography (e.g., GC-MS). | Does not directly identify functional groups. Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a mixture followed by mass analysis for identification. | Highly sensitive and specific for identifying individual components in a mixture.[8] | Limited to thermally stable and volatile compounds. |
In the context of 2,2-bis(chloromethyl)-1,3-dioxolane validation, NMR spectroscopy would be the most powerful complementary technique to confirm the precise arrangement of atoms and the connectivity between the dioxolane ring and the chloromethyl groups. Mass spectrometry would definitively confirm the molecular weight.
Experimental Protocol for FTIR Validation
To ensure the trustworthiness and reproducibility of the FTIR analysis, a rigorous and well-documented experimental protocol is essential. This protocol is designed as a self-validating system, incorporating steps for instrument qualification and sample analysis.
I. Instrument Performance Qualification (IPQ)
Before sample analysis, the performance of the FTIR spectrometer must be verified. This is a critical step in maintaining data integrity and complying with Good Laboratory Practices (GLP).[9]
-
Wavenumber Accuracy Check:
-
Procedure: Acquire a spectrum of a polystyrene film standard.
-
Acceptance Criteria: The positions of the characteristic absorption bands of polystyrene should be within the specified tolerances (e.g., ± 0.5 cm⁻¹) of the certified values.
-
-
Photometric Noise Test:
-
Procedure: Collect a 100% transmittance spectrum (no sample in the beam).
-
Acceptance Criteria: The root-mean-square (RMS) noise should be within the manufacturer's specifications.
-
II. Sample Preparation and Data Acquisition
The quality of the FTIR spectrum is highly dependent on proper sample preparation.[10]
-
Sample Preparation (Liquid Sample):
-
If 2,2-bis(chloromethyl)-1,3-dioxolane is a liquid at room temperature, the neat liquid film method is preferred.
-
Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin, uniform film.
-
-
Background Spectrum Acquisition:
-
With the empty, clean salt plates (or an empty sample compartment for Attenuated Total Reflectance - ATR), acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the peak positions (wavenumbers) of the significant absorption bands.
-
III. Data Interpretation and Validation
-
Peak Assignment: Compare the observed absorption bands with the expected frequencies for the functional groups of 2,2-bis(chloromethyl)-1,3-dioxolane as detailed in the table below.
-
Comparison with Reference Spectra: If available, compare the acquired spectrum with a reference spectrum of a known pure sample of 2,2-bis(chloromethyl)-1,3-dioxolane.
-
Absence of Impurity Peaks: The spectrum should be free of significant unassigned peaks that might indicate the presence of starting materials, by-products, or solvent residues. For example, the absence of a strong, broad absorption around 3500-3200 cm⁻¹ would confirm the absence of hydroxyl (-OH) impurities. The absence of a strong absorption around 1700 cm⁻¹ would indicate the absence of carbonyl (C=O) impurities.
Quantitative Data Summary
The following table summarizes the expected key vibrational frequencies for the functional groups present in 2,2-bis(chloromethyl)-1,3-dioxolane.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Functional Group Assignment |
| C-H Stretch | 3000 - 2850 | Medium to Strong | Aliphatic CH₂ |
| C-O-C Asymmetric Stretch | 1140 - 1070 | Strong | Dioxolane Ring |
| C-O-C Symmetric Stretch | ~1050 | Strong | Dioxolane Ring |
| CH₂ Wagging | 1300 - 1150 | Medium | -CH₂Cl |
| C-Cl Stretch | 850 - 550 | Medium to Strong | Chloromethyl Group |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the FTIR validation process, from instrument preparation to final data analysis.
Caption: A streamlined workflow for the FTIR validation of 2,2-bis(chloromethyl)-1,3-dioxolane.
Conclusion
FTIR spectroscopy stands as a robust and indispensable tool for the routine validation of the functional groups in 2,2-bis(chloromethyl)-1,3-dioxolane. Its speed, simplicity, and high information content regarding molecular vibrations make it an ideal first-line analytical technique. By adhering to a stringent experimental protocol that includes instrument qualification and proper sample handling, researchers can generate reliable and reproducible data. For unequivocal structural confirmation, particularly in the context of drug development and regulatory submissions, a multi-technique approach that incorporates NMR and mass spectrometry is highly recommended. This integrated analytical strategy provides a comprehensive understanding of the molecule's identity, purity, and stability.
References
-
ASTM International. (n.d.). ASTM D6348 - 12e1: Standard Test Method for Determination of Gaseous Compounds by Extractive Direct Interface Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Rocky Mountain Laboratories. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]
-
Metkon. (2025, October 7). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved from [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, July 19). Can GC-MS Detect Compounds Not Identified by FTIR Functional Groups? Retrieved from [Link]
-
Agilent. (1995, February 3). Good Laboratory Practice with a UV-Visible Spectroscopy System. Retrieved from [Link]
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
ARC Journals. (2015, August 15). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
IntechOpen. (2025, April 25). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]
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- 2. arcjournals.org [arcjournals.org]
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- 6. D5477 Standard Practice for Identification of Polymer Layers or Inclusions by Fourier Transform Infrared Microspectroscopy (FT-IR) [store.astm.org]
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- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
NMR Spectral Comparison Guide: 2,2-Bis(chloromethyl)-1,3-dioxolane and Its Structural Isomers
As a Senior Application Scientist, one of the most common analytical challenges in synthetic polymer chemistry and agrochemical development is the unambiguous structural verification of highly functionalized cyclic acetals and ketals. 2,2-bis(chloromethyl)-1,3-dioxolane is a critical bifunctional intermediate used extensively as a polymer cross-linking agent and a precursor for complex pharmaceutical scaffolds.
However, depending on the synthetic route chosen (e.g., ketalization of chlorinated acetones versus acetalization of chlorinated diols), the reaction can yield distinct structural isomers with identical molecular weights ( C5H8Cl2O2 ) but vastly different chemical reactivities. This guide provides an objective, data-driven framework for distinguishing 2,2-bis(chloromethyl)-1,3-dioxolane from its primary structural isomers—4,5-bis(chloromethyl)-1,3-dioxolane and 2-(dichloromethyl)-2-methyl-1,3-dioxolane —using Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Logic and Synthetic Divergence
Before analyzing the spectral data, it is imperative to understand the causality behind the formation of these isomers. The structural connectivity directly dictates the electronic environment of the protons and carbons, which in turn governs the NMR chemical shifts.
-
2,2-bis(chloromethyl)-1,3-dioxolane (The Target): Synthesized via the acid-catalyzed ketalization of 1,3-dichloroacetone with ethylene glycol. The molecule is highly symmetric, featuring a quaternary C2 carbon bonded to two identical chloromethyl groups.
-
4,5-bis(chloromethyl)-1,3-dioxolane (Isomer A): Synthesized via the acetalization of 1,4-dichloro-2,3-butanediol with formaldehyde 1. This isomer lacks substitution at the C2 position but is heavily substituted at the C4 and C5 positions, existing as a mixture of cis and trans diastereomers.
-
2-(dichloromethyl)-2-methyl-1,3-dioxolane (Isomer B): Often utilized as a herbicide safener (known commercially as MG-191) 2. It is formed via the ketalization of 1,1-dichloroacetone. It features an extremely electron-withdrawing dichloromethyl group at the C2 position.
Figure 1: Divergent synthetic pathways leading to 2,2-bis(chloromethyl)-1,3-dioxolane and its isomers.
Comparative NMR Spectral Data
The following tables synthesize the quantitative 1H and 13C NMR data required to definitively identify each isomer. The data assumes acquisition in CDCl3 at 298 K.
Table 1: 1H NMR Spectral Comparison (400 MHz, CDCl3 )
| Compound / Isomer | Dioxolane Ring Protons | Halogenated Substituent Protons | Other Protons |
| 2,2-bis(chloromethyl)-1,3-dioxolane | ∼ 4.0 ppm (s, 4H, −OCH2CH2O− ) | ∼ 3.7 ppm (s, 4H, −CH2Cl ) | N/A |
| 4,5-bis(chloromethyl)-1,3-dioxolane | ∼ 4.0–4.2 ppm (m, 2H, −CH−O ) | ∼ 3.6–3.8 ppm (m, 4H, −CH2Cl ) | ∼ 4.9–5.1 ppm (s/ABq, 2H, O−CH2−O ) |
| 2-(dichloromethyl)-2-methyl-1,3-dioxolane | ∼ 4.0 ppm (m, 4H, −OCH2CH2O− ) | ∼ 5.8 ppm (s, 1H, −CHCl2 ) | ∼ 1.5 ppm (s, 3H, −CH3 ) |
Table 2: 13C NMR Spectral Comparison (100 MHz, CDCl3 )
| Compound / Isomer | C2 (Acetal/Ketal Carbon) | Ring Carbons (C4, C5) | Substituent Carbons |
| 2,2-bis(chloromethyl)-1,3-dioxolane | ∼ 100 ppm | ∼ 65 ppm | ∼ 45 ppm ( −CH2Cl ) |
| 4,5-bis(chloromethyl)-1,3-dioxolane | ∼ 95 ppm | ∼ 75 ppm | ∼ 43 ppm ( −CH2Cl ) |
| 2-(dichloromethyl)-2-methyl-1,3-dioxolane | ∼ 105 ppm | ∼ 65 ppm | ∼ 70 ppm ( −CHCl2 ), ∼ 20 ppm ( −CH3 ) |
Mechanistic Spectral Interpretation (E-E-A-T)
To ensure scientific integrity, we must look beyond the raw numbers and understand the causality of these chemical shifts. The local magnetic environment of each proton is governed by inductive effects, magnetic anisotropy, and molecular symmetry3.
-
Symmetry and Spin-Spin Splitting: In 2,2-bis(chloromethyl)-1,3-dioxolane , the rapid conformational averaging (ring flipping) of the five-membered dioxolane ring renders the four protons of the ethylene glycol backbone chemically and magnetically equivalent on the NMR timescale. This results in a sharp singlet at ∼ 4.0 ppm. Similarly, the four protons of the two chloromethyl groups appear as a single, distinct singlet at ∼ 3.7 ppm. If your spectrum shows complex multiplets instead of two clean singlets, you likely have an isomeric impurity.
-
The Deshielding Power of the Acetal Linkage: In 4,5-bis(chloromethyl)-1,3-dioxolane , the C2 carbon is bonded to two highly electronegative oxygen atoms, but unlike the target molecule, it retains two protons. These protons are trapped in the deshielding cone of the adjacent oxygen lone pairs, pushing their chemical shift far downfield to ∼ 4.9–5.1 ppm. The presence of a signal near 5.0 ppm is the definitive marker for a formaldehyde-derived acetal.
-
Compounded Inductive Effects: In 2-(dichloromethyl)-2-methyl-1,3-dioxolane , a single carbon bears two chlorine atoms. The compounded electron-withdrawing inductive effect of two halogens strips electron density away from the attached proton, leaving its nucleus highly exposed to the external magnetic field B0 . This results in an extreme downfield shift to ∼ 5.8 ppm.
Self-Validating Experimental Protocol
A robust analytical workflow must be self-validating. The following step-by-step methodology ensures that the acquired NMR data is free from calibration artifacts and integration errors.
Step-by-Step Methodology
Step 1: Sample Preparation (Internal Calibration)
-
Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Validation Check: The TMS acts as an internal standard. If the TMS peak does not perfectly align at 0.00 ppm during processing, the entire chemical shift axis is compromised and must be recalibrated.
Step 2: Probe Tuning and Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the magnetic field to the deuterium frequency of the CDCl3 solvent.
-
Perform gradient shimming (e.g., topshim on Bruker systems) to ensure a homogeneous magnetic field.
-
Validation Check: The CDCl3 solvent residual peak must appear as a sharp, well-defined singlet at exactly 7.26 ppm. A broad or split solvent peak indicates poor shimming, which will obscure the fine splitting patterns of the isomers.
Step 3: Acquisition ( 1H and 13C )
-
Acquire a standard 1D 1H spectrum (e.g., zg30 pulse program) with a minimum of 16 scans and a relaxation delay ( D1 ) of 2 seconds.
-
Acquire a decoupled 1D 13C spectrum (e.g., zgpg30) with a minimum of 256 scans.
Step 4: Processing and Stoichiometric Integration
-
Apply a Fourier Transform (FT) and manually correct the zero-order and first-order phase.
-
Integrate the peaks.
-
Validation Check: The total integration value must equal exactly 8 protons (for C5H8Cl2O2 ). For the target 2,2-isomer, the integral ratio between the peak at 4.0 ppm and 3.7 ppm must be exactly 1:1 (4H:4H). Any deviation >5% indicates the presence of an isomeric mixture or starting material contamination.
Figure 2: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.
Conclusion
Differentiating 2,2-bis(chloromethyl)-1,3-dioxolane from its structural isomers is straightforward when applying rigorous NMR analysis. The target molecule is characterized by its high symmetry (yielding two distinct 1H singlets), whereas Isomer A is easily identified by its highly deshielded acetal protons ( ∼ 5.0 ppm), and Isomer B is flagged by its extreme downfield dichloromethyl proton ( ∼ 5.8 ppm). By adhering to the self-validating protocols outlined above, researchers can ensure absolute structural confidence before advancing these intermediates into complex polymerization or drug-development pipelines.
References
- Benchchem. "2,2-Bis(chloromethyl)-1,3-dioxolane | 26271-50-1 | Benchchem". Source: Benchchem.
- European Patent Office. "Antiviral compounds - Patent 0072027". Source: EPO.
- Google Patents. "US20160143281A1 - Combination of pethoxamid and picloram". Source: Google Patents.
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2,2-Bis(chloromethyl)-1,3-dioxolane proper disposal procedures
At the forefront of chemical innovation, we recognize that true scientific advancement requires uncompromising safety. As your trusted partner in laboratory operations, we provide this comprehensive, self-validating guide to the handling and disposal of 2,2-bis(chloromethyl)-1,3-dioxolane. Designed for researchers, scientists, and EHS professionals, this protocol goes beyond standard Safety Data Sheets (SDS) to explain the chemical causality behind our safety mandates, ensuring you can operate with absolute confidence and compliance.
Mechanistic Toxicology & Hazard Rationale
To safely manage a chemical, one must understand the causality behind its reactivity. The hazard profile of 2,2-bis(chloromethyl)-1,3-dioxolane (CAS 26271-50-1) is driven by two primary structural features:
-
Electrophilic Chloromethyl Groups: The molecule features two primary chloromethyl groups that readily undergo[1]. While this makes it a highly valuable crosslinking agent in polymer chemistry, it also means the compound readily reacts with biological nucleophiles (such as proteins and DNA). This reactivity underpins its classification as an[2].
-
Acid-Sensitive Acetal Linkage: The 1,3-dioxolane ring is highly susceptible to[3]. When exposed to heated acidic conditions, the ring cleaves to yield highly toxic, volatile byproducts (including 1,3-dichloroacetone, a severe lachrymator).
-
Causality Rule: Controlling the pH of the waste environment is critical. Never mix this compound with acidic waste streams without controlled neutralization, as it will generate volatile secondary hazards.
Quantitative Chemical & Hazard Profile
The following table summarizes the physicochemical data that dictate our handling and disposal parameters[2][4][5].
| Property / Hazard | Value / Classification | Operational Implication |
| CAS Number | 26271-50-1 | Required for accurate EPA/RCRA waste manifesting. |
| Molecular Weight | 171.02 g/mol | High density; will form a distinct lower phase if mixed with aqueous waste. |
| GHS Hazard Codes | H302, H314, H335, H336 | Mandates the use of a fume hood and corrosive-resistant PPE. |
| Chemical Stability | Hydrolyzes in acid | Waste streams must be maintained at a neutral or slightly basic pH. |
| Reactivity Profile | Reacts with strong nucleophiles | Do not mix with azides in waste containers (risk of energetic bis(azidomethyl) formation)[1]. |
Self-Validating Operational Protocols
When handling this compound, do not rely on static steps; use a self-validating system where each step confirms the success of the previous one.
Protocol A: Safe Transfer and Usage
-
Engineering Controls: Conduct all operations inside a certified chemical fume hood to mitigate[2].
-
PPE Verification: Don chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber)[6]. Validation: Perform a visual and tactile inspection of gloves for micro-tears before handling the neat liquid.
-
Reagent Isolation: Keep the compound strictly isolated from strong nucleophiles (like sodium azide) unless actively performing a controlled synthesis[1]. Validation: Ensure secondary containment trays are free of incompatible residual chemicals before placing the reagent bottle down.
Protocol B: Step-by-Step Spill Decontamination
-
Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity and maximize fume hood exhaust flow.
-
Assess pH: If the spill involves mixed waste, test the perimeter with pH paper. If acidic, carefully neutralize with sodium bicarbonate powder to prevent hydrolysis[3]. Validation: The cessation of effervescence indicates successful neutralization.
-
Absorb: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Do not use combustible materials (e.g., paper towels or sawdust).
-
Collect: Sweep the absorbed material using non-sparking tools into a highly durable, sealable high-density polyethylene (HDPE) container. Validation: Weigh the recovered material against the estimated spill volume to ensure complete recovery.
Waste Segregation & Thermal Destruction Plan
Under the Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are [7]. Due to its ~41.5% chlorine content by mass, 2,2-bis(chloromethyl)-1,3-dioxolane cannot be disposed of via standard solvent blending.
Step-by-Step Disposal Routing
-
Point-of-Generation Segregation: Collect all liquid waste and contaminated solvents in a dedicated "Halogenated Organic Waste" carboy.
-
pH Validation Check: Before sealing the waste container for EHS pickup, verify that the pH is between 6 and 8. Validation: A stable, neutral pH confirms that acid-catalyzed hydrolysis is not occurring inside the sealed container, preventing hazardous pressure buildup[3].
-
Manifesting: Label the container explicitly with the CAS number (26271-50-1) and note the presence of a[5].
-
EPA-Compliant Thermal Destruction: The waste must be routed to a commercial facility equipped for [8]. Because the combustion of chlorinated organics generates hydrogen chloride (HCl) gas, the incinerator must be coupled with a caustic scrubbing system (e.g., sodium hydroxide spray) to neutralize the acidic effluent into harmless salts and water[8]. Validation: Institutional EHS must verify the disposal facility's Continuous Emission Monitoring Systems (CEMS) compliance for HCl emissions.
Decision Workflow: Spill Response & Waste Routing
The following diagram illustrates the logical pathway for managing spills and routing waste for this specific compound.
Figure 1: Self-validating spill response and thermal destruction workflow.
By integrating these self-validating protocols into your daily operations, your laboratory can harness the synthetic utility of bifunctional intermediates while maintaining uncompromising safety and environmental compliance. For further technical support or custom safety evaluations, our application scientists remain at your disposal.
References
-
[2] 2,2-Bis(chloromethyl)-1,3-dioxolane | C5H8Cl2O2 | CID 280070, PubChem.[Link]
-
[5] 2,2-bis(chloromethyl)-1,3-dioxolane — Chemical Substance Information, NextSDS.[Link]
-
[8] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, U.S. Environmental Protection Agency (EPA).[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,2-Bis(chloromethyl)-1,3-dioxolane | C5H8Cl2O2 | CID 280070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Bis(chloromethyl)-1,3-dioxolane | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. nextsds.com [nextsds.com]
- 6. 2,2-Bis(bromomethyl)-1,3-dioxolane | 20599-01-3 | Benchchem [benchchem.com]
- 7. pacelabs.com [pacelabs.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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